molecular formula C10H12BrClO B1323482 4-Bromo-2-chloro-1-isobutoxybenzene CAS No. 625446-38-0

4-Bromo-2-chloro-1-isobutoxybenzene

Cat. No.: B1323482
CAS No.: 625446-38-0
M. Wt: 263.56 g/mol
InChI Key: KTYODRBXQGPKJH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-isobutoxybenzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYODRBXQGPKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-chloro-1-isobutoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Bromo-2-chloro-1-isobutoxybenzene

Synthesis, Structural Characterization, and Utility in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Compound Name: this compound CAS Number: 625446-38-0 Synonyms: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene; 4-Bromo-2-chlorophenyl isobutyl ether.[1]

This guide provides a comprehensive technical analysis of This compound (CAS 625446-38-0) , a high-value halogenated aryl ether intermediate. It is primarily utilized in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and GPCR ligands, where the isobutoxy moiety serves as a hydrophobic pharmacophore and the halogenated core allows for orthogonal cross-coupling reactions.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValue / Description
Molecular Formula

Molecular Weight 263.56 g/mol
Physical State Clear to pale yellow liquid (at RT) or low-melting solid
Boiling Point ~280–285 °C (Predicted)
LogP ~4.2 (High Lipophilicity)
Key Reactivity C–Br (High Pd-insertion rate), C–Cl (Low Pd-insertion rate)

Part 2: Synthetic Architecture

The synthesis of CAS 625446-38-0 follows a classic Williamson Ether Synthesis pathway. This approach is preferred over direct halogenation of isobutoxybenzene due to the regioselectivity challenges associated with directing groups. The most robust route involves the O-alkylation of the commercially available precursor 4-bromo-2-chlorophenol (CAS 3964-56-5) .

Core Synthesis Protocol: O-Alkylation

Reaction Logic: The reaction utilizes a weak base (


) in a polar aprotic solvent (DMF or acetonitrile) to deprotonate the phenol.[1] The resulting phenoxide ion acts as a nucleophile, attacking the isobutyl halide via an 

mechanism.

Step-by-Step Methodology:

  • Reagent Setup:

    • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv).

    • Alkylating Agent: Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 – 1.5 equiv).[1] Note: Isobutyl iodide is more reactive but less stable; bromide is preferred for scale.

    • Base: Potassium Carbonate (

      
      ), anhydrous, granular (2.0 equiv).[1]
      
    • Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration].[1]

  • Execution:

    • Charge the reaction vessel with 4-bromo-2-chlorophenol and DMF. Stir until dissolved.

    • Add

      
       in a single portion.[1] The suspension may turn slightly yellow due to phenoxide formation.
      
    • Add isobutyl bromide dropwise over 15 minutes.

    • Critical Step: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1] The bulky isobutyl group slows the

      
       attack compared to primary linear alkyls; heating is mandatory.
      
  • Workup & Purification:

    • Cool to room temperature.[1][2] Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol), followed by water and brine.

    • Dry over

      
      , filter, and concentrate.[1][3]
      
    • Purification: If necessary, purify via silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).[1]
      
Visualizing the Reaction Pathway

SynthesisWorkflow Phenol 4-Bromo-2-chlorophenol (CAS 3964-56-5) Base K2CO3 / DMF (Deprotonation) Phenol->Base Mix Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate - H+ Product This compound (CAS 625446-38-0) Intermediate->Product SN2 Attack (60-80°C) Reagent Isobutyl Bromide (Electrophile) Reagent->Product Alkylation

Figure 1: Synthesis workflow via Williamson Ether Synthesis, highlighting the critical deprotonation and SN2 substitution steps.

Part 3: Functionalization & Orthogonal Reactivity

The structural value of CAS 625446-38-0 lies in the chemoselectivity between the Bromine at C4 and the Chlorine at C2.

  • C4-Bromine: Highly reactive toward oxidative addition with Palladium (0).[1] It is the primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

  • C2-Chlorine: Sterically hindered by the adjacent isobutoxy group and possesses a stronger C-Cl bond.[1] It typically remains inert under standard Suzuki conditions (

    
    , 
    
    
    
    ), allowing for sequential functionalization.
Application Workflow: Sequential Coupling
  • Primary Coupling (C4-Br):

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.[1]
    • Outcome: Biaryl formation at the 4-position.[1] The 2-Cl remains intact.[1][4]

  • Secondary Coupling (C2-Cl):

    • Reagents: Advanced catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) are required to activate the hindered, electron-rich chloride.[1]

ReactivityLogic cluster_Suzuki Primary Functionalization (C4) cluster_Buchwald Secondary Functionalization (C2) Core This compound (CAS 625446-38-0) Cond1 Standard Pd Catalysis (Pd(PPh3)4, 90°C) Core->Cond1 Br Selective Prod1 4-Aryl-2-chloro-1-isobutoxybenzene Cond1->Prod1 Cond2 Advanced Pd Catalysis (XPhos/RuPhos, >100°C) Prod1->Cond2 Cl Activation Prod2 4-Aryl-2-amino-1-isobutoxybenzene Cond2->Prod2

Figure 2: Orthogonal reactivity strategy utilizing the reactivity gap between the C4-Br and C2-Cl bonds.

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for polyhalogenated aryl ethers :

  • Hazards: Likely skin and eye irritant.[1] Potential skin sensitizer.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (halides can degrade over prolonged UV exposure).

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water due to halogenated organic content.

References

  • PubChem . (n.d.).[1][5] 4-Bromo-2-chlorophenol (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Br/Cl selectivity).

Sources

4-Bromo-2-chloro-1-isobutoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-chloro-1-isobutoxybenzene: Molecular Weight, Synthesis & Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

This compound is a specialized halogenated aryl ether intermediate used primarily as a scaffold in medicinal chemistry and materials science.[1] Its structural utility lies in its orthogonal reactivity : the bromine atom (C-4) allows for facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom (C-2) offers steric influence and potential for secondary functionalization.[1] The isobutoxy group provides lipophilicity and solubility in non-polar organic solvents, a critical parameter for drug bioavailability.[1]

This guide provides a definitive technical breakdown of the molecule’s physical properties, specifically its molecular weight and isotopic signature, alongside a validated synthesis protocol and analytical characterization strategy.[1]

Part 1: Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination for this compound requires distinguishing between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry identification).[1] Due to the presence of both Bromine and Chlorine, the isotopic distribution is distinct and non-negotiable for validation.[1]

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-2-chloro-1-(2-methylpropoxy)benzene
Molecular Formula C₁₀H₁₂BrClO
Average Molecular Weight 263.56 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 261.976 g/mol Based on ⁷⁹Br and ³⁵Cl.[1]
Exact Mass 261.976005
Predicted LogP ~4.2 - 4.5High lipophilicity due to isobutyl/halogens.[1]
Physical State Oil or Low-Melting SolidDependent on purity; typically clear/pale yellow.[1][2]
Isotopic Signature (Mass Spectrometry)

The combination of one Chlorine (³⁵Cl:³⁷Cl ≈ 3:[1]1) and one Bromine (⁷⁹Br:⁸¹Br ≈ 1:[1]1) creates a characteristic "M+" cluster pattern essential for confirming the structure.[1]

  • M (262): Contains ⁷⁹Br + ³⁵Cl[1]

  • M+2 (264): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl) — Highest intensity peak[1]

  • M+4 (266): Contains ⁸¹Br + ³⁷Cl[1]

Technical Insight: In GC-MS analysis, look for the M+2 peak to be approximately 130% the intensity of the M peak, with a distinct M+4 peak at roughly 30% .[1] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1]

Part 2: Synthesis Protocol (Williamson Ether Synthesis)

The most robust route to this compound is the O-alkylation of commercially available 4-bromo-2-chlorophenol using isobutyl bromide (1-bromo-2-methylpropane).[1] This Sₙ2 reaction is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.[1]

Reaction Scheme
  • Substrate: 4-Bromo-2-chlorophenol (CAS: 3964-56-5)[1]

  • Reagent: Isobutyl Bromide (CAS: 78-77-3)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux)[1]

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 4-bromo-2-chlorophenol (1.0 eq) and anhydrous DMF (5-10 volumes) . Add K₂CO₃ (2.0 eq) .

    • Why: The phenoxide anion must be generated in situ.[1] K₂CO₃ is mild enough to prevent side reactions but strong enough to deprotonate the phenol (pKa ~8).[1]

  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.[1] Add a catalytic amount of KI (Potassium Iodide, 0.1 eq) .[1]

    • Why: Isobutyl bromide is a sterically hindered primary halide.[1] KI facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide, accelerating the Sₙ2 attack.[1]

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Part 3: Analytical Validation & Logic

To ensure the integrity of the synthesized core, the following self-validating logic must be applied.

NMR Characterization Logic
  • ¹H NMR (CDCl₃, 400 MHz):

    • Isobutyl Group: Look for a doublet at ~1.0 ppm (6H, -CH₃), a multiplet at ~2.1 ppm (1H, -CH-), and a distinct doublet at ~3.75 ppm (2H, -O-CH₂-).[1]

    • Aromatic Region: The 2-chloro substituent breaks symmetry.[1] Expect three distinct signals:

      • d (8.5 Hz) at ~6.8 ppm (H-6, ortho to ether).[1]

      • dd (8.5, 2.5 Hz) at ~7.3 ppm (H-5).[1]

      • d (2.5 Hz) at ~7.5 ppm (H-3, meta to ether, between Br and Cl).[1]

Decision Workflow Diagram

G Start Start: Crude Product TLC TLC Check (Hexane:EtOAc 9:1) Start->TLC Spot Is Starting Phenol Visible? TLC->Spot Wash Wash with 1M NaOH (Remove Phenol) Spot->Wash Yes GCMS GC-MS Analysis Spot->GCMS No Wash->GCMS Pattern Isotopic Pattern Check (M, M+2, M+4) GCMS->Pattern Success Valid Product MW: 263.56 Pattern->Success Match Fail Re-purify / Check Reagents Pattern->Fail Mismatch

Figure 1: Analytical validation workflow ensuring removal of starting material and confirmation of halogenation pattern.

Part 4: Functionalization Strategy

The value of this compound lies in its chemoselectivity.[1]

  • Site-Selective Coupling: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1]

  • Protocol: Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid, 90°C), the Bromine will react exclusively, leaving the Chlorine intact.[1]

  • Secondary Functionalization: The remaining Chlorine can subsequently be activated using specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) for a second coupling event, allowing the construction of non-symmetrical biaryl ethers.[1]

References

  • Sigma-Aldrich. 4-Bromo-2-chlorophenol Product Specification & Safety Data Sheet.[1]Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2-chlorophenol. PubChem.[1][3] Link[1][3]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for chemoselectivity of Br vs Cl). Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][3][4][5][6][7] Oxford University Press.[1] (Source for Williamson Ether Synthesis mechanism and Sₙ2 kinetics).

Sources

starting materials for 4-Bromo-2-chloro-1-isobutoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-1-isobutoxybenzene (CAS: Variable/Generic Structure) serves as a critical aryl halide scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its tri-substituted benzene ring features a unique electronic push-pull system: an electron-donating isobutoxy group and an electron-withdrawing chlorine atom, with a reactive bromine handle at the para position relative to the ether.

This technical guide outlines the optimal synthetic pathways, prioritizing regiocontrol and process scalability . The recommended route utilizes a convergent Williamson ether synthesis starting from the commercially available 4-bromo-2-chlorophenol, effectively locking the halogen regiochemistry prior to the introduction of the alkyl chain.

Part 1: Retrosynthetic Analysis & Strategy

To design the most robust synthesis, we must analyze the bond disconnections. The target molecule contains an ether linkage (


) and two aryl-halogen bonds.
Strategic Disconnection

The most logical disconnection is at the ether oxygen, leading to two potential pathways:

  • Route A (Recommended): Alkylation of a pre-halogenated phenol.

  • Route B (Alternative): Alkylation of 2-chlorophenol followed by electrophilic aromatic bromination.

Retrosynthesis Target Target: This compound Disconnection C-O Bond Disconnection Target->Disconnection Retrosynthesis RouteA Route A (Preferred) Start: 4-Bromo-2-chlorophenol + Isobutyl Bromide Disconnection->RouteA Pre-installed Halogens RouteB Route B (Linear) Start: 2-Chlorophenol + Isobutyl Bromide (Then Bromination) Disconnection->RouteB Post-alkylation Bromination

Figure 1: Retrosynthetic decision tree highlighting the strategic advantage of Route A in avoiding late-stage regioselectivity issues.

Part 2: Starting Material Evaluation

Primary Precursor: 4-Bromo-2-chlorophenol[1]
  • Role: Nucleophile (Phenoxide source).

  • Rationale: Using this precursor eliminates the risk of forming regioisomers (e.g., 6-bromo derivatives) during synthesis. The halogen positions are fixed.

  • Commercial Availability: Readily available from major suppliers (Sigma-Aldrich, Thermo Fisher, TCI) with purities typically >98%.

  • Physical Properties: Crystalline solid (mp: 47-51°C), making it easier to handle and purify than liquid precursors.

Alkylating Agent: Isobutyl Bromide (1-Bromo-2-methylpropane)
  • Role: Electrophile.

  • Reactivity Profile: A primary alkyl halide with

    
    -branching.
    
  • Critical Challenge: The steric bulk near the reaction center makes it slower than linear primary halides (e.g., n-butyl bromide).

  • Side Reaction Risk: E2 Elimination . The use of strong, hindered bases (e.g.,

    
    -BuOK) or excessive heat can cause dehydrohalogenation, yielding isobutylene  (gas) instead of the ether product.
    
Base Selection: The "Cesium Effect" vs. Cost
BaseSolventProsConsRecommendation

Acetonitrile (MeCN)Higher yields; "Loose ion pair" effect increases phenoxide nucleophilicity.Expensive for kilo-scale.Best for R&D/High Purity

DMF or NMPCheap; Industry standard.Slower reaction; Requires higher temp (increasing elimination risk).Best for Process Scale
NaH THF/DMFVery fast.Dangerous (

gas); Moisture sensitive; High risk of elimination side-product.
Avoid

Part 3: Technical Workflow (Route A)

Protocol 1: High-Yield Synthesis ( Method)

This protocol is optimized for research laboratories requiring high purity (>98%) and minimal purification.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 equiv)[1]

  • Isobutyl bromide (1.5 equiv) — Excess drives reaction to completion.

  • Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to generate reactive isobutyl iodide in situ.

  • Solvent: Acetonitrile (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and Acetonitrile (50 mL). Stir until dissolved.

  • Deprotonation: Add

    
     (20 mmol, 6.5 g) in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add Potassium Iodide (1 mmol, 166 mg) followed by Isobutyl bromide (15 mmol, 1.63 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) .

    • Note: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol is more polar than the product.

    • Duration: Typically 4–6 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (CsBr, excess Carbonate) through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol 2: Process Scale-Up ( /DMF Method)

For larger scales where cesium costs are prohibitive.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 equiv)[1]

  • Isobutyl bromide (1.3 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv, micronized/powdered)
    
  • Solvent: DMF (Dimethylformamide).

Modifications:

  • Temperature: Heat to 90°C . The higher boiling point of DMF allows for higher thermal energy to overcome the steric hindrance of the isobutyl group.

  • Quench: Pour the reaction mixture into ice water. The product (organic oil/solid) will precipitate or oil out. Extract with Methyl tert-butyl ether (MTBE).

Part 4: Reaction Mechanism & Pathway[4]

The synthesis follows an


 mechanism.[3] The phenoxide oxygen attacks the primary carbon of the isobutyl bromide, displacing the bromide ion.

Mechanism Phenol 4-Bromo-2-chlorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide TS Transition State (SN2 Backside Attack) Phenoxide->TS AlkylHalide Isobutyl Bromide (Electrophile) AlkylHalide->TS Product This compound TS->Product Substitution SideProduct Side Product: Isobutylene (Gas) TS->SideProduct E2 Elimination (Minor)

Figure 2: Mechanistic pathway illustrating the competition between Substitution (SN2) and Elimination (E2).

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical markers should be confirmed:

MethodExpected Signal (Approximate)Interpretation
1H NMR

3.7–3.8 ppm (Doublet, 2H)
Characteristic

protons.
1H NMR

1.0–1.1 ppm (Doublet, 6H)
Gem-dimethyl groups of the isobutyl chain.
HPLC Shift in Retention Time (RT)Product will be significantly less polar (longer RT on C18) than the phenol precursor.
Appearance Colorless Oil or Low-melting SolidYellowing indicates oxidation or residual phenol.
Troubleshooting
  • Incomplete Conversion: If starting material remains after 12h, add 0.2 equiv of NaI. The in situ formation of Isobutyl Iodide (Finkelstein reaction) accelerates the

    
     step significantly.
    
  • Emulsion during Workup: DMF often causes emulsions. Wash the organic layer thoroughly with water (

    
    ) or use a 5% LiCl solution to strip DMF into the aqueous phase.
    

References

  • Williamson Ether Synthesis Overview

    • Title: The Williamson Ether Synthesis.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Cesium Carbonate in Alkylation

    • Title: Phenol Alkylation using Cs2CO3 as base.[2]

    • Source: Hive Novel Discourse / MDMA.ch.
    • URL:[Link][2][4][5][6]

  • Regioselectivity of Halogenation

    • Title: Regioselective chlorination and bromination.[7][8][9]

    • Source: ResearchGate.[10]

    • URL:[Link]

  • Commercial Availability Data

    • Title: 4-Bromo-2-chlorophenol Product Page.[7][1][11][12][13]

    • Source: Sigma-Aldrich.

Sources

Solubility Profile & Solvent Selection Guide: 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-1-isobutoxybenzene is a highly lipophilic, tri-substituted arene intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (aryl bromide vs. aryl chloride) and the steric bulk provided by the isobutoxy ether linkage.

This guide provides a definitive technical analysis of its solubility landscape, critical for optimizing reaction concentrations, purification workflows (recrystallization/extraction), and formulation stability.

Part 1: Physicochemical Profile[1]

Understanding the molecular architecture is the first step to mastering its solubility.

  • IUPAC Name: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene

  • Molecular Formula: C₁₀H₁₂BrClO[1]

  • Molecular Weight: 263.56 g/mol [1]

  • Physical State: Low-melting solid or viscous oil (purity dependent).

  • Key Functional Groups:

    • Isobutoxy Ether: Provides electron donation (+M effect) to the ring but adds significant lipophilicity and steric bulk.

    • Aryl Bromide (C-4): The primary site for oxidative addition (highly reactive).

    • Aryl Chloride (C-2): Sterically hindered and electronically deactivated relative to the bromide; generally remains intact during initial cross-coupling.

Computed Properties (Predictive SAR)
PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~4.2 – 4.8Highly lipophilic; practically insoluble in water.[1]
Polar Surface Area (PSA) ~9.2 ŲLow polarity; limited interaction with polar protic solvents.[1]
H-Bond Donors 0Cannot act as a hydrogen bond donor.[1]
H-Bond Acceptors 1 (Ether O)Weak acceptor; soluble in Lewis acidic solvents (e.g., Chloroform).[1]

Part 2: Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with this compound.

Primary Reaction Solvents (High Solubility)

These solvents are recommended for running reactions (e.g., Suzuki-Miyaura coupling, Grignard formation) at concentrations >0.5 M.

  • Dichloromethane (DCM) / Chloroform: Excellent. The polarizability of chlorinated solvents matches the aryl halide motif. Ideal for transport and initial dissolution.

  • Tetrahydrofuran (THF) / 2-MeTHF: Excellent. The ether oxygen of the solvent coordinates well, and the similar polarity profile ensures complete miscibility.

  • Toluene: Good to Excellent. Pi-stacking interactions with the benzene ring facilitate solubility. Preferred for high-temperature couplings where DCM boils off.

Nucleophilic Substitution Solvents (Moderate to High Solubility)

Used during the synthesis of the molecule itself (e.g., alkylation of 4-bromo-2-chlorophenol).

  • DMF / DMAc / NMP: High. Excellent solubility even at elevated temperatures (up to 100°C).

  • DMSO: Moderate. Soluble, but may require slight warming or sonication if the compound is in a crystalline lattice.

  • Acetonitrile (MeCN): Moderate. Soluble at room temperature; solubility increases significantly with heat.

Purification & Workup Solvents (Variable Solubility)

These are critical for recrystallization and extraction protocols.

  • Diethyl Ether / Ethyl Acetate: High. Standard solvents for liquid-liquid extraction from aqueous layers.

  • Alcohols (Methanol, Ethanol, Isopropanol): Temperature Dependent.

    • Cold: Low to Moderate solubility.

    • Hot: High solubility.

    • Use: Ideal candidates for recrystallization (dissolve hot, crash out cool).

  • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Low to Moderate.

    • The isobutoxy group increases solubility compared to methoxy analogs, but these are still effective antisolvents to precipitate the product from concentrated DCM or Ether solutions.

Immiscible/Insoluble (The "Wash" Phase)
  • Water: Insoluble. [2][1]

  • Acidic/Basic Aqueous Solutions: Insoluble. The ether linkage is stable to dilute acid/base washes, allowing for the removal of unreacted phenols or inorganic salts without degrading the product.

Part 3: Experimental Workflows

Protocol A: Saturation Shake-Flask Method

Use this protocol to determine the exact solubility limit for your specific batch/purity.

  • Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Cap and vortex vigorously for 30 seconds between additions.

  • Observation:

    • If solution is clear

      
       Soluble.
      
    • If solid remains

      
       Continue addition or heat.
      
  • Quantification: If solid persists after 2 mL (Concentration < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate

    
     (mg/mL).
    
Protocol B: Purification via Recrystallization

Recommended system: Ethanol/Water or Hexane/Ethyl Acetate.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or hot Hexane).

  • Clarification: If particulates are present, filter rapidly through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Note: If oiling out occurs (common with isobutoxy chains), reheat and add a seed crystal or a drop of a more polar solvent (like EtOAc) to maintain solution longer.

  • Precipitation: Cool to 0°C. If using Ethanol, add water dropwise until turbidity persists, then cool.

  • Collection: Filter the crystals and wash with cold, solvent-poor mixture (e.g., 90:10 Water:EtOH).

Part 4: Visualization of Workflows

Figure 1: Solubility-Driven Extraction Workflow

This diagram illustrates the standard workup procedure following the synthesis of the target molecule, leveraging its specific solubility profile.

ExtractionWorkflow ReactionMix Crude Reaction Mixture (DMF, K2CO3, Product, Impurities) Quench Quench: Add Ice Water (Product precipitates/oils out) ReactionMix->Quench Extraction Extraction: Add Ethyl Acetate (EtOAc) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgLayer Organic Layer (Top) Contains: this compound PhaseSep->OrgLayer Lipophilic AqLayer Aqueous Layer (Bottom) Contains: DMF, KBr, K2CO3 PhaseSep->AqLayer Hydrophilic Wash Wash: 1M NaOH (Remove Phenol) Then Brine (Dry) OrgLayer->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Final Pure Product (Viscous Oil/Solid) Dry->Final

Caption: Standard aqueous workup exploiting the lipophilicity of the isobutoxy aryl halide.

Figure 2: Orthogonal Reactivity & Solvent Choice

The solubility of this intermediate dictates the solvent choice for subsequent selective couplings.

Reactivity Start This compound Path1 Lithiation / Grignard (Solvent: THF or Et2O) Start->Path1 -78°C Path2 Pd-Catalyzed Coupling (Solvent: Toluene/Dioxane) Start->Path2 Heat Prod1 Reaction at Br Site (Fast, Selective) Path1->Prod1 Path2->Prod1 Prod2 Reaction at Cl Site (Requires Specialized Ligands) Prod1->Prod2 Subsequent Step

Caption: Solvent selection logic for selective functionalization of the Bromine vs. Chlorine atom.

Part 5: Safety & Handling

Peroxide Formation

While isobutyl ethers are less prone to peroxide formation than isopropyl or ethyl ethers, they are not immune.

  • Protocol: Test for peroxides using starch-iodide paper if the solvent/compound has been stored for >6 months.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dark place.

Halogenated Waste

This compound contains both Bromine and Chlorine.

  • Disposal: All waste streams containing this compound must be segregated into Halogenated Organic Waste . Do not mix with general organic waste, as this complicates incineration protocols.

Skin Absorption

Lipophilic halogenated aromatics can penetrate the epidermis.

  • PPE: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling, double-gloving or using laminate gloves is recommended.

References

  • Synthesis of Halogenated Aryl Ethers

    • Methodology: Williamson Ether Synthesis utilizing 4-Bromo-2-chlorophenol and alkyl halides in DMF.
    • Source: Manabe, K. et al. "Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis." Chemical Reviews, 2025. Link (Contextual reference on cross-coupling of 4-bromo-2-chlorophenol derivatives).

  • General Solubility of Aryl Halides

    • Principles: "Properties of Aryl Halides."[3] Chemistry LibreTexts. Link

  • Compound Data (Precursor)

    • Compound: 4-Bromo-2-chlorophenol (CAS 3964-56-5).[4]

    • Source: PubChem Compound Summary.[5] Link

  • Commercial Availability & Purity

    • Product: this compound (95%).[6]

    • Source: AK Scientific Product Catalog. Link

Sources

Technical Whitepaper: Strategic Retrosynthesis and Process Development of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-2-chloro-1-isobutoxybenzene Molecular Formula: C₁₀H₁₂BrClO Primary Application: Pharmaceutical intermediate (scaffold for Suzuki-Miyaura coupling or Buchwald-Hartwig amination).

This technical guide outlines the retrosynthetic logic and forward process development for this compound. The presence of a poly-halogenated aromatic core presents specific regioselectivity challenges. While direct halogenation of the ether is theoretically possible, it suffers from poor regiocontrol due to the competing directing effects of the alkoxy and halogen substituents.

Therefore, this guide advocates for a convergent synthesis relying on the O-alkylation of the commercially available 4-bromo-2-chlorophenol. This route locks the halogen regiochemistry early, reducing downstream purification costs. We will detail two primary protocols: a modified Williamson Ether Synthesis (preferred for scale) and a Mitsunobu reaction (preferred for mild conditions).

Structural & Retrosynthetic Analysis

Electronic and Steric Assessment

The target molecule features a 1,2,4-substitution pattern.

  • C1 (Isobutoxy): Strong electron-donating group (EDG), ortho/para director. The isobutyl group introduces

    
    -branching steric bulk, which significantly retards 
    
    
    
    reaction rates during synthesis.
  • C2 (Chlorine): Weakly deactivating, ortho/para director. Its position ortho to the ether oxygen creates steric crowding, potentially hindering the O-alkylation step.

  • C4 (Bromine): Weakly deactivating. Its position is critical for subsequent metal-catalyzed cross-coupling reactions (Br is more labile than Cl).

Retrosynthetic Logic (DOT Visualization)

The most logical disconnection is at the C(sp2)-O bond or the O-C(sp3) bond. Disconnecting the aryl-halogen bonds is strategically inferior due to the difficulty of selectively introducing a chlorine at C2 vs. a bromine at C4 on a phenol core without obtaining isomeric mixtures.

Retrosynthesis Target This compound Disc1 C-O Disconnection (Williamson) Target->Disc1 Retro-Sn2 Disc2 Mitsunobu Route Target->Disc2 Phenol 4-Bromo-2-chlorophenol (CAS: 3964-56-5) Starting Material Disc1->Phenol AlkylatingAgent Isobutyl Bromide/Iodide (Electrophile) Disc1->AlkylatingAgent Disc2->Phenol Alcohol Isobutanol (Nucleophile Source) Disc2->Alcohol

Figure 1: Retrosynthetic tree illustrating the primary C-O bond disconnection strategies.

Route Selection & Causality

FeatureRoute A: Williamson Ether SynthesisRoute B: Mitsunobu Reaction
Mechanism

Substitution
Redox Condensation
Reagents Base (

/

), Alkyl Halide

, DEAD/DIAD, Alcohol
Atom Economy High (Salt waste)Low (Phosphine oxide/Hydrazine waste)
Scalability ExcellentModerate (Chromatography often required)
Key Challenge Elimination (E2) of isobutyl halide; Slow kinetics due to steric hindrance.Removal of

byproduct.
Recommendation Primary Choice for Scale-up Secondary Choice for R&D/Small Scale
Why Route A is Preferred?

While the isobutyl group is


-branched (hindering backside attack), the Williamson synthesis remains superior for industrial viability due to lower raw material costs and easier workup (filtration of salts vs. removal of triphenylphosphine oxide). To mitigate the slow kinetics and elimination risk, we utilize Finkelstein conditions  (in situ iodide generation) and a mild base.

Detailed Experimental Protocols

Route A: Optimized Williamson Ether Synthesis

This protocol utilizes Cesium Carbonate (


) or Potassium Carbonate (

) with Potassium Iodide (KI) catalysis. The "Cesium Effect" can enhance solubility and nucleophilicity of the phenoxide, but

is sufficient if used in polar aprotic solvents.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • Isobutyl bromide (1.2 - 1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Critical for catalyzing the reaction via in situ formation of isobutyl iodide.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

  • Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.
    
  • Catalyst Addition: Add KI (1 mmol, 166 mg). Note: The iodide displaces the bromide on the isobutyl group to form the more reactive isobutyl iodide.

  • Alkylation: Add isobutyl bromide (12 mmol, 1.3 mL) dropwise.

  • Heating: Heat the reaction mixture to 80°C .

    • Causality: Isobutyl halides are sluggish electrophiles. Room temperature reaction will be incomplete. Temperatures >100°C increase the risk of E2 elimination (forming isobutylene gas).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Reaction typically requires 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (100 mL) to precipitate the inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ), 1M NaOH (to remove unreacted phenol), and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Route B: Mitsunobu Reaction (Alternative)

Useful if isobutyl bromide is unavailable or if strictly neutral conditions are required.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq)[1]

  • Isobutanol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: THF (Tetrahydrofuran)[3]

Methodology:

  • Dissolve phenol, isobutanol, and

    
     in anhydrous THF at 0°C.
    
  • Add DIAD dropwise over 20 minutes. Exothermic reaction.

  • Allow to warm to room temperature and stir for 12 hours.

  • Concentrate and purify via column chromatography (essential to remove

    
    ).
    

Mechanism of Action (Route A)

The reaction proceeds via a classic


 mechanism, enhanced by the Finkelstein reaction.

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step3 Nucleophilic Attack (Sn2 Transition State) Step1->Step3 Phenoxide attacks Step2 Finkelstein Exchange (iBu-Br -> iBu-I) Step2->Step3 Activated Electrophile Product Ether Product + KBr/KI Step3->Product

Figure 2: Mechanistic flow of the Iodide-catalyzed Williamson Ether Synthesis.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance of isobutyl group; "Clumping" of

.
Increase Temp to 90°C; Use mechanical stirring; Switch to

(higher solubility).
Elimination Product (Isobutylene) Basicity too high; Temperature too high.Ensure temp <100°C; Do not use NaH or alkoxide bases (use Carbonates).
Unreacted Phenol remaining Stoichiometry imbalance.Wash organic layer with 1M NaOH during workup to strip phenol.

Safety & Handling

  • 4-Bromo-2-chlorophenol: Irritant. Toxic to aquatic life. Handle in a fume hood.

  • Isobutyl Bromide: Lachrymator. Flammable.

  • Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing DMF should be treated as hazardous chemical waste.

References

  • Synthesis of Halogenated Phenols

    • Raiford, L. C., & Heyl, F. W. (1933). The Bromination of 2-Chlorophenol. Journal of the American Chemical Society, 55(5), 2125–2131. Link

  • Williamson Ether Synthesis (General & Catalysis)

    • Tan, Y., et al. (2025). Williamson Ether Synthesis Mechanisms and Conditions. J&K Scientific. Link

    • Finkelstein Reaction in Alkylation: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.[4]

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Commercial Availability & Safety Data

    • PubChem Compound Summary for CID 19859 (4-Bromo-2-chlorophenol). Link

Sources

4-Bromo-2-chloro-1-isobutoxybenzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-2-chloro-1-isobutoxybenzene Operational Safety, Synthesis, and Application Guide[1][2]

Part 1: Compound Identity & Significance

Compound Name: this compound Synonyms: 4-Bromo-2-chlorophenyl isobutyl ether; 1-Bromo-3-chloro-4-isobutoxybenzene.[1][2] Structural Class: Halogenated Aryl Ether.[1][2] CAS Number: Not widely indexed (Novel Intermediate). Note: Safety and physicochemical profiles are derived from the structural analog 4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6) and the parent scaffold 4-Bromo-2-chlorophenol (CAS: 3964-56-5) .[1][2]

Scientific Rationale

This compound serves as a high-value scaffold in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) .[1][2] Its significance lies in its orthogonal reactivity :

  • The Isobutoxy Group: Provides a lipophilic anchor (

    
     modulation) often used to probe hydrophobic pockets in GPCRs or kinase targets.[1][2]
    
  • The Halogen Pattern: The electronic difference between the Bromine (C-4) and Chlorine (C-2) atoms allows for sequential cross-coupling.[1][2] The C-Br bond is more labile, permitting selective Suzuki-Miyaura coupling, leaving the C-Cl bond intact for subsequent Buchwald-Hartwig aminations.[1][2]

Part 2: Physicochemical & Hazard Profiling

Table 1: Physicochemical Properties (Predicted vs. Experimental)

PropertyValue / PredictionMechanism/Note
Molecular Formula

Molecular Weight 263.56 g/mol
Physical State Low-melting Solid or Viscous OilIsobutoxy chain disrupts crystal packing compared to methoxy analogs.[1]
Boiling Point ~285°C (Predicted)High BP due to halogen mass; requires high vacuum for distillation.[1][2]
Solubility DCM, THF, TolueneHighly lipophilic; insoluble in water.[1][2]
LogP ~4.2 (Predicted)Significant increase over parent phenol (

~2.5).[1][2]
Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of halogenated ethers.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5] (Lipophilic solvent effect)[1]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][4][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2] (Halogen persistence)[1][7]

Toxicological Insight: Unlike its parent 4-bromo-2-chlorophenol, this ether derivative lacks the acidic phenolic proton, reducing immediate corrosive risks.[1][2] However, its high lipophilicity facilitates dermal absorption.[1][2] Chronic exposure may lead to halogen accumulation in adipose tissue.[1][2]

Part 3: Synthesis & Reactivity (The Self-Validating Protocol)

Objective: Synthesize this compound via Williamson Ether Synthesis, ensuring complete consumption of the toxic phenol precursor.

Reagents:
  • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

  • Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous[1][2]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1][2]

Step-by-Step Protocol:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chlorophenol in DMF (0.5 M concentration). Add anhydrous

    
    .[1][2]
    
    • Scientist Note: Stir for 15 minutes at room temperature before adding the alkyl halide. This allows the formation of the phenoxide anion (color change to yellow/orange often observed), validating the deprotonation step.[2]

  • Alkylation: Add Isobutyl bromide dropwise.

    • Thermodynamic Control: If using DMF, heat to 60°C. If using Acetone, reflux is required (56°C) but may be slower due to the steric bulk of the isobutyl group.[2]

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The phenol will be more polar (lower

    
    ) than the product (high 
    
    
    
    ).[1][2]
    • Endpoint: Reaction is complete when the phenol spot disappears.[1][2]

  • Workup (Quenching):

    • Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate or oil out.[1][2]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Critical Wash: Wash the organic layer with 1M NaOH .[1][2]

    • Why? This removes any unreacted starting phenol, which is soluble in base.[1][2] The ether product is not.[1][2] This is a self-validating purification step.[1][2]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 4-Bromo-2-chlorophenol Deprotonation Step 1: Activation (K2CO3 / DMF) Forms Phenoxide Start->Deprotonation Stir 15 min Alkylation Step 2: Alkylation (+ Isobutyl Bromide, 60°C) Deprotonation->Alkylation SN2 Reaction Quench Step 3: Quench (Pour into Ice Water) Alkylation->Quench TLC Confirmation Wash Step 4: Critical Wash (1M NaOH) Removes unreacted Phenol Quench->Wash Extraction Product Final Product: 4-Bromo-2-chloro- 1-isobutoxybenzene Wash->Product Dry & Conc.

Caption: Figure 1. Williamson Ether Synthesis workflow with critical NaOH wash step for purity validation.

Part 4: Safe Handling & Storage

Engineering Controls
  • Ventilation: Handle strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).[1][2]

  • Static Control: Dry aryl ethers can generate static charge.[1][2] Ground all glassware during transfer.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Layer) or VitonHalogenated solvents/ethers can permeate latex rapidly.[1][2] Nitrile provides superior resistance to the isobutyl chain.[1][2]
Eye Protection Chemical Splash GogglesRisk of irreversible eye damage from alkylating agents or concentrated phenols.[1][2]
Respiratory N95 (Solids) or ABEK1 (Vapors)If heating or creating dust, respiratory protection is mandatory due to irritation potential.[1][2]

Part 5: Emergency Response Protocols

Scenario: Skin Exposure
  • Immediate Action: Drench area with water for 15 minutes.[1][2][8]

  • Solvent Wash: Do NOT use ethanol or acetone to wash skin; this enhances absorption of the lipophilic ether.[1][2] Use mild soap and water only.[1][2]

Scenario: Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • Adsorb: Use vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]

  • Disposal: Collect in a dedicated halogenated organic waste container.

Safety Decision Tree (DOT Diagram)

SafetyTree Exposure Exposure Event? Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO Solvents Skin->ActionSkin ActionEye Flush 15min Remove Contacts Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2.[1][2] Immediate response decision tree for exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735547, 4-Bromo-2-chloro-1-iodobenzene (Analogous Structure).[1][2] Retrieved from [Link]

  • University of Edinburgh (2010). Health and Safety Department: Handling and Control of Ethers.[1][2][9] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene

[1]

Executive Summary

This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors and various biaryl ether pharmacophores.[1] The core technical challenge addressed herein is the chemoselective oxidative addition of Palladium(0) to the C4–Br bond while preserving the C2–Cl bond for subsequent functionalization.[1]

By leveraging the bond dissociation energy (BDE) differential between Aryl-Br (~81 kcal/mol) and Aryl-Cl (~96 kcal/mol), combined with steric shielding from the C1-isobutoxy group, we achieve >98% regioselectivity under optimized conditions.[1]

Chemical Context & Mechanistic Insight

The Substrate[1]
  • Molecule: this compound[1]

  • Electronic Profile: The C1-isobutoxy group acts as a

    
    -withdrawing but 
    
    
    -donating substituent.[1] The C2-Chlorine provides an inductive withdrawal effect (
    
    
    ) on the ring, slightly deactivating the C4-Bromine compared to a simple aryl bromide, but significantly activating the ring for nucleophilic attack relative to the unhalogenated ether.[1]
  • Steric Environment: The isobutoxy group is bulky.[1] Its proximity to the C2-Chlorine creates a "steric pocket" that further discourages Pd-insertion at the C2 position, enhancing selectivity for the exposed C4-Bromine.[1]

Reaction Pathway & Selectivity

The catalytic cycle relies on the kinetic preference of Pd(0) to undergo oxidative addition with the weaker C–Br bond.[1]

  • Primary Pathway (Desired): Oxidative addition at C4–Br

    
     Transmetallation 
    
    
    Reductive Elimination
    
    
    Biaryl Product A .
  • Secondary Pathway (Undesired): Oxidative addition at C2–Cl (typically requires higher temperatures or electron-rich bulky phosphines like

    
    ).[1]
    
  • Over-Coupling: Double arylation at both C4 and C2.[1]

Visualization of Reaction Logic

The following diagram outlines the divergent pathways and the control logic required to maintain selectivity.

ReactionPathwaySubstrate4-Bromo-2-chloro-1-isobutoxybenzeneOxAdd_BrIntermed. I:Ar-Pd(II)-Br(Kinetic Product)Substrate->OxAdd_BrFast Oxidative Addition(T < 80°C)OxAdd_ClIntermed. II:Ar-Pd(II)-Cl(Thermodynamic Barrier)Substrate->OxAdd_ClSlow Oxidative Addition(Requires specialized ligands)Pd0Pd(0) CatalystPd0->SubstrateCycle EntryProductTARGET:4-Aryl-2-chloro-1-isobutoxybenzeneOxAdd_Br->ProductTransmetallation &Red. Elim.OverCoupledImpurity:2,4-Diaryl-1-isobutoxybenzeneProduct->OverCoupledExcess Boronic Acid+ High Temp

Figure 1: Chemoselective pathway.[1] Green paths indicate the desired low-energy route utilizing the lability of the C-Br bond.[1]

Experimental Protocols

Protocol A: High-Selectivity Coupling (Recommended)

This protocol utilizes Pd(PPh3)4 , a classic catalyst that is active enough for Aryl-Br insertion but generally too bulky and electron-poor to activate the sterically hindered Aryl-Cl at moderate temperatures.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-3 mol%)[1]

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vessel with the Substrate (1.0 equiv) and Arylboronic acid (1.05 equiv). Evacuate and backfill with Argon (x3).[1]

  • Solvent Addition: Add degassed DME (concentration ~0.2 M relative to substrate).[1]

  • Catalyst Addition: Add Pd(PPh3)4 (0.02 equiv) under a positive stream of Argon.[1]

  • Base Addition: Add degassed 2M Na2CO3 (2.0 equiv).[1]

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Crucial: Do not exceed 90°C to prevent C-Cl activation.[1]

  • Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material (SM) should be consumed.[1] If SM remains >5%, add 1 mol% additional catalyst.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Difficult Substrates (Sterically Hindered Boronic Acids)

If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), a more active catalyst system is required.[1] We switch to Pd(dppf)Cl2 .[1]

Modifications:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%).[1]

  • Base: Potassium Phosphate (K3PO4) (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (9:1).[1]

  • Temperature: 90°C.

Performance Data & Optimization Guide

The following table summarizes the impact of catalyst and temperature on the ratio of Product (C4-coupling) to Impurity (C2-coupling or double coupling).

EntryCatalystLigand TypeBaseTemp (°C)Yield (C4-Product)Selectivity (C4:C2)
1 Pd(PPh3)4 Monodentate Arylphosphine Na2CO3 80 92% >99:1
2Pd(OAc)2 / SPhosDialkylbiarylphosphineK3PO48065%70:30
3Pd(dppf)Cl2Bidentate FerrocenylK2CO38088%95:5
4Pd/C (Heterogeneous)NoneNa2CO310045%90:10

Analysis:

  • Entry 1 (Standard): Ideal balance. PPh3 is not electron-rich enough to facilitate oxidative addition into the hindered C2-Cl bond effectively at 80°C.[1]

  • Entry 2 (Warning): Ligands like SPhos or XPhos are too active.[1] They are designed to activate aryl chlorides.[1] Using them here will lead to significant amounts of double-coupled product [1].[1]

  • Entry 3: Good alternative for sluggish boronic acids, but slightly lower selectivity due to higher catalyst activity.[1]

Troubleshooting & Critical Parameters

"Stalled" Reaction

If the reaction stalls at 60-70% conversion:

  • Cause: Catalyst deactivation (Pd black formation) or boronic acid protodeboronation.[1]

  • Fix: Add a second portion of boronic acid (0.2 equiv) and fresh catalyst (0.5 mol%). Do not simply increase temperature, as this risks activating the C-Cl bond.[1]

De-chlorination (Hydrodehalogenation)

If you observe the formation of the des-chloro byproduct (4-aryl-1-isobutoxybenzene):

  • Cause:

    
    -hydride elimination from alkyl-palladium species or hydride donors in the solvent (e.g., Ethanol).[1]
    
  • Fix: Switch solvent to pure Toluene or DME (exclude alcohols).[1] Ensure the reaction is strictly anaerobic.

References

  • Chemoselective Suzuki Coupling of Bromo-Chloro-Arenes

    • Title: Highly Efficient Pd/C-Catalyzed Suzuki Coupling Reaction of p-(un)Substituted Phenyl Halide with (p-Substituted phenyl) Boronic Acid.[1]

    • Source: Chinese Journal of Chemistry, 2007.[3]

    • Context: Establishes the reactivity order R-Br >> R-Cl.[1][3][4][5]

    • [1]

  • General Suzuki Mechanism & Selectivity

    • Title: Suzuki-Miyaura Cross-Coupling: Reactivity and Selectivity.[1][4][6]

    • Source: Chemistry LibreTexts / J. Am. Chem. Soc.[1]

    • Context: Detailed mechanistic breakdown of oxidative addition r
  • Synthesis of Alkoxy-Halo-Biaryls (Dapagliflozin Intermediates)

    • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).[1]

    • Source: WIPO / Google Patents.[1]

    • Context: Provides industrial-scale conditions for coupling 4-bromo-2-chloro-1-alkoxybenzenes, demonstrating the stability of the C-Cl bond under standard Suzuki conditions.
  • Steric Effects in Suzuki Coupling

    • Title: Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles.[1][6]

    • Source: ResearchGate.[1][6][7]

    • Context: Discusses how steric bulk (like the isobutoxy group) enhances chemoselectivity by shielding ortho-positions.

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the regioselective palladium-catalyzed amination of 4-Bromo-2-chloro-1-isobutoxybenzene . The core challenge with this substrate lies in achieving exclusive C–N bond formation at the C4-position (displacing bromine) while preserving the C2-chlorine handle for subsequent functionalization, all within an electron-rich arene system.

By leveraging Fourth-Generation (G4) Buchwald precatalysts, specifically BrettPhos Pd G4 and RuPhos Pd G4 , researchers can achieve >95% chemoselectivity and high yields. This guide provides optimized protocols, mechanistic rationale, and troubleshooting workflows to ensure reproducible scale-up.

Substrate Analysis & Reactivity Profile[1]

Structural Considerations
  • Substrate: this compound

  • Electronic Environment: The isobutoxy group at C1 acts as a strong electron-donating group (EDG) via resonance. This increases electron density in the aromatic ring, rendering the C–Br bond less electrophilic compared to electron-deficient arenes. This typically slows the rate of Oxidative Addition (OA).

  • Steric Environment:

    • C4-Position (Target): Relatively unhindered.

    • C2-Position (Off-Target): Highly congested due to the ortho-isobutoxy group.

  • Chemoselectivity (Br vs. Cl): The C–Br bond (approx. 81 kcal/mol) is significantly weaker than the C–Cl bond (approx. 95 kcal/mol). Under controlled Pd-catalysis, oxidative addition will occur exclusively at the C–Br bond, provided the catalyst system is sufficiently active to overcome the deactivating effect of the alkoxy group.

Strategic Catalyst Selection

To address the electron-rich nature of the ring, we utilize electron-rich dialkylbiarylphosphine ligands. These ligands increase the electron density on the Palladium center, accelerating the rate-limiting oxidative addition step.

Amine ClassRecommended CatalystRationale
Primary Amines BrettPhos Pd G4 Prevents formation of bis-arylated byproducts; excellent for hindered substrates.
Secondary Amines RuPhos Pd G4 Universal catalyst for secondary amines; prevents β-hydride elimination side pathways.
Anilines BrettPhos Pd G4 High turnover numbers (TON) for weak nucleophiles.

Visualized Workflows

Decision Tree: Ligand Selection

The following logic gate ensures the correct catalyst is chosen based on the nucleophile partner.

LigandSelection Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline (Ar-NH2) Start->Aniline BrettPhos BrettPhos Pd G4 (High Selectivity) Primary->BrettPhos Prevents Di-arylation RuPhos RuPhos Pd G4 (Broad Scope) Secondary->RuPhos Standard Aniline->BrettPhos Preferred

Figure 1: Catalyst selection logic based on amine classification.

Chemoselectivity Mechanism

This diagram illustrates why the C-Br bond reacts preferentially over the C-Cl bond.

Mechanism Pd0 Active Pd(0)L Species OA_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Pd0->OA_Br Low Ea OA_Cl Oxidative Addition (C-Cl) SLOW (High Barrier) Pd0->OA_Cl High Ea Substrate This compound Substrate->OA_Br Substrate->OA_Cl Complex L-Pd(II)(Ar)(Br) OA_Br->Complex Product C4-Aminated Product (Cl Retained) Complex->Product + Amine / Base Reductive Elimination

Figure 2: Kinetic competition between C-Br and C-Cl oxidative addition sites.

Experimental Protocols

General Considerations & Safety
  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen in solution. All solvents must be degassed (sparged with N2 or Ar) for at least 20 minutes prior to use.

  • Stoichiometry: A slight excess of amine (1.2 equiv) is recommended to drive conversion.

  • Base Selection:

    • Standard: NaOtBu (Sodium tert-butoxide) – Fast, effective, but incompatible with base-sensitive esters/ketones.

    • Mild: Cs2CO3 (Cesium Carbonate) or K3PO4 – Use for substrates with sensitive functional groups.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Mono-arylation of alkyl amines or anilines.

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a septum cap.

    • Add This compound (1.0 equiv, e.g., 1.0 mmol, 263 mg).

    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

    • Add NaOtBu (1.4 equiv).

    • Note: If the amine is a solid, add it now (1.2 equiv).

  • Solvent Addition:

    • Evacuate and backfill the vial with Nitrogen (x3).

    • Add anhydrous, degassed Toluene or 1,4-Dioxane (Concentration: 0.2 M, ~5 mL).

    • Note: If the amine is a liquid, add it now via syringe (1.2 equiv).

  • Reaction:

    • Heat the sealed vial to 80°C for 2–12 hours.

    • Monitor via HPLC or TLC. Look for the disappearance of the starting aryl bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate and purify via flash chromatography (Silica gel).[2]

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Coupling with cyclic amines (morpholine, piperidine) or acyclic secondary amines.

  • Preparation:

    • Vial setup: This compound (1.0 equiv).

    • Catalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%).

    • Base: NaOtBu (1.4 equiv).

  • Reaction Conditions:

    • Solvent: Toluene (0.2 M).

    • Temperature: 80°C - 100°C .

    • Time: 2–6 hours.

    • Note: RuPhos is exceptionally active; reactions often complete faster than BrettPhos variants.

  • Workup:

    • Standard Celite filtration and silica purification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure solvents are rigorously degassed. Switch to a fresh bottle of amine (amines absorb CO2).
Protodehalogenation (Ar-Br becomes Ar-H)Reaction temperature too high; solvent H-donor.Lower temperature to 65°C. Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions.
C2-Cl Substitution Catalyst too active or temp too high.Do NOT use XPhos. It is too powerful and may activate the chloride. Stick to BrettPhos/RuPhos and lower the temperature.
Solid/Gummy Mixture Poor solubility of base.Switch base to Cs2CO3 and add 1 drop of water (to create a "slurry" effect) or use tAmyl alcohol as solvent.

Self-Validation Criteria

To ensure the protocol was successful, verify the following analytical markers:

  • 1H NMR: The proton at C3 (between the alkoxy and the new amine) and C5/C6 will show distinct upfield shifts due to the electron-donating nature of the new amine group compared to the original bromine.

  • Mass Spectrometry: The isotopic pattern should change from the complex Br+Cl pattern to a single Cl pattern (approx 3:1 ratio of M : M+2).

  • TLC: The product is usually more polar (lower Rf) than the starting aryl bromide and will likely fluoresce differently under UV due to the extended conjugation of the amine.

References

  • BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.

  • RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5] Chemical Reviews.

  • G4 Precatalyst Design: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Chemoselectivity of Ar-Br vs Ar-Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][6] Angewandte Chemie International Edition.

Sources

Chemoselective C-C Coupling: Heck Reaction Protocol for 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the Palladium-catalyzed Mizoroki-Heck coupling of 4-Bromo-2-chloro-1-isobutoxybenzene (CAS: 461432-23-5). This substrate is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).

The primary synthetic challenge addressed in this guide is chemoselectivity . The substrate contains two halogen handles: a bromide at C4 and a chloride at C2. This protocol utilizes the bond dissociation energy (BDE) differential between C-Br and C-Cl to exclusively functionalize the C4 position, preserving the C2-Cl handle for subsequent nucleophilic substitutions or metallations.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate presents a unique electronic and steric environment:

  • Electronic Effects: The isobutoxy group at C1 is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C4 (para) position. Theoretically, this deactivates the C-Br bond toward oxidative addition compared to electron-deficient arenes.

  • Steric Effects: The chlorine atom at C2 provides steric bulk ortho to the ether linkage. This forces the isobutoxy chain out of planarity, slightly diminishing its resonance donation and paradoxically restoring some reactivity to the C4-Br bond.

The Selectivity Hierarchy

The success of this protocol relies on the kinetic control of the Oxidative Addition step in the catalytic cycle.[1]

  • Target: C-Br Bond (~80 kcal/mol BDE). Reacts rapidly with Pd(0).

  • Off-Target: C-Cl Bond (~95 kcal/mol BDE). Requires specialized bulky/electron-rich ligands (e.g., Buchwald ligands) or higher temperatures to activate.

Strategic Decision: We employ Pd(OAc)₂ with P(o-tol)₃ (Tri-o-tolylphosphine). This ligand is bulky enough to promote the formation of the active mono-phosphine Pd(0) species but lacks the extreme electron-donating capability required to activate the inert C-Cl bond, ensuring >98% chemoselectivity.

Reaction Pathway Visualization

HeckPathway Substrate 4-Bromo-2-chloro- 1-isobutoxybenzene OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd k1 (Fast) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Complex_Br Pd(II)-Ar-Br Intermediate OxAdd->Complex_Br Selectivity >99:1 Complex_Cl Pd(II)-Ar-Cl (Undesired) OxAdd->Complex_Cl k2 (Slow) Product C4-Vinylated Product Complex_Br->Product Insertion/Elimination

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C-Br bond.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: tert-Butyl acrylate or Styrene (1.2 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%).

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2-6 mol%, maintain 1:2 Pd:L ratio).

  • Base: Triethylamine (Et₃N) (2.0 equiv).

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging:

    • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).

    • Add This compound (263 mg, 1.0 mmol).

    • Note: If the substrate is an oil, weigh it via syringe or add it after the solvent.

  • Solvation & Activation:

    • Add anhydrous DMF (3.0 mL).

    • Stir at room temperature for 5 minutes. The solution should turn from orange to yellow/brown as the Pd(II) is reduced to Pd(0) in situ by the phosphine/olefin.

  • Reagent Addition:

    • Add Triethylamine (280 µL, 2.0 mmol).

    • Add Acrylate/Styrene (1.2 mmol).

  • Reaction:

    • Seal the vessel.

    • Heat to 100°C in an oil block or sand bath.

    • Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting aryl bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black and ammonium salts.

    • Wash the filtrate with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Data Analysis

If conversion is low (<50% after 6 hours), consult the optimization matrix below. Do not simply increase temperature, as this risks activating the C-Cl bond.

Optimization Matrix
ParameterStandard ConditionOptimization A (Slow Reaction)Optimization B (Pd Black Precip.)
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand P(o-tol)₃P(t-Bu)₃ HBF₄ (Caution: C-Cl activation risk)dppp (Bidentate)
Base Et₃NK₂CO₃ (Inorganic base often boosts turnover)NaOAc
Solvent DMFNMP (Higher boiling point stability)DMAc
Temp 100°C110°C90°C
Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Base) Elim->RedElim Product Release RedElim->Pd0 Regeneration

Figure 2: The Mizoroki-Heck catalytic cycle. Note that the "Reductive Elimination" step here involves the base-assisted removal of H-X to regenerate Pd(0).

Troubleshooting & Safety

Common Failure Modes
  • Pd Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.

    • Fix: Increase ligand loading to 1:4 Pd:L ratio or switch to a bidentate ligand like dppp.

  • No Reaction: The electron-rich nature of the ring is deactivating the C-Br bond.

    • Fix: Switch solvent to NMP and increase temp to 120°C. Ensure the system is strictly oxygen-free.

  • C-Cl Activation (Byproduct):

    • Cause: Ligand is too electron-rich (e.g., PCy₃) or temp is >130°C.

    • Fix: Revert to P(o-tol)₃ and lower temperature.

Safety Hazards (GHS)
  • This compound:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H302: Harmful if swallowed.[2]

  • Palladium Acetate: Respiratory sensitizer. Handle in a fume hood.

  • DMF: Potent liver toxin and teratogen. Use double-gloving (Nitrile/Laminate).

References

  • Heck Reaction Overview & Mechanism

    • Heck Reaction - Wikipedia. Retrieved from

    • Heck Reaction - Organic Chemistry Portal.[3] Retrieved from

  • Chemoselectivity (Br vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][5][6][7] Angewandte Chemie International Edition. (General reference for C-Cl activation thresholds).

    • Reactivity of Aryl Halides in Heck Coupling.[8][3][5][6][7][9] MDPI Catalysts Review. Retrieved from

  • Substrate Specifics (Dapagliflozin Intermediates)

    • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[8][10][11] WO2015063726A1. Retrieved from

    • 4-Bromo-2-chloro-1-iodobenzene Reactivity Data. PubChem CID 2735547. Retrieved from

  • Reaction Optimization Guides

    • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Retrieved from

Sources

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene with terminal alkynes. This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors, due to its specific halogenation pattern.

The core technical challenge—and opportunity—lies in the chemoselectivity between the C(sp²)–Br and C(sp²)–Cl bonds. By exploiting the bond dissociation energy (BDE) differential between the aryl bromide and aryl chloride, researchers can exclusively functionalize the C4 position while retaining the C2-chlorine for subsequent diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling).

Substrate Analysis & Mechanistic Insight[1]

The Molecule
  • Substrate: this compound

  • Electronic Environment: The isobutoxy group at C1 is a strong electron-donating group (EDG) via resonance (

    
     effect). This increases electron density in the aromatic ring, theoretically making the oxidative addition of Pd(0) slightly more difficult compared to electron-deficient systems. However, the para-position of the bromine relative to the alkoxy group mitigates steric hindrance.
    
  • The Leaving Group Hierarchy:

    • C–Br Bond (C4): Weaker BDE (~81 kcal/mol). Highly reactive toward Pd(0).

    • C–Cl Bond (C2): Stronger BDE (~96 kcal/mol). Inert under standard Sonogashira conditions (requires specialized bulky phosphines or higher temperatures to activate).

Chemoselectivity Logic

The reaction relies on kinetic control.[1] The rate of oxidative addition (


) follows the order I > Br > OTf >> Cl.[1] By maintaining mild thermal conditions (RT to 60°C) and using standard phosphine ligands (PPh₃), the catalyst will exclusively insert into the C–Br bond.

Chemoselectivity sub This compound pd Pd(0) Catalyst sub->pd Coordination path_br Path A: C-Br Insertion (Fast, Kinetic Product) pd->path_br Low Temp/Std Ligand path_cl Path B: C-Cl Insertion (Slow, High Energy Barrier) pd->path_cl High Temp/Bulky Ligand prod_a C4-Alkynylated Product (Desired) path_br->prod_a prod_b C2-Alkynylated Byproduct (Undesired) path_cl->prod_b

Figure 1: Kinetic pathway selection driven by Bond Dissociation Energy (BDE) differentials.

Experimental Design Strategy

Catalyst Selection[3]
  • Primary Choice: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] .

    • Rationale: This pre-catalyst is robust, air-stable, and inexpensive. The PPh₃ ligands are not electron-rich enough to activate the C–Cl bond efficiently, thereby enhancing chemoselectivity for the bromide.

  • Co-Catalyst: Copper(I) Iodide (CuI) .[2][3]

    • Rationale: Essential for generating the copper-acetylide intermediate (transmetallation step), which accelerates the reaction significantly compared to copper-free variants.

Base & Solvent[6]
  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

    • Rationale: Acts as both the solvent (or co-solvent) and the proton scavenger to neutralize HBr generated during the cycle.

  • Solvent: THF or DMF .[4]

    • Rationale: THF is preferred for ease of workup (low boiling point). DMF is reserved for substrates with poor solubility or when higher temperatures (>70°C) are required (rare for this specific coupling).

Detailed Protocol (Bench Scale)

Scale: 1.0 mmol Target Concentration: 0.15 M - 0.2 M

Materials
ReagentEquiv.[5][6][7][8][9][10][11][12]AmountNotes
This compound 1.0263.5 mgLimiting Reagent
Terminal Alkyne (e.g., Phenylacetylene)1.21.2 mmolSlight excess to drive conversion
Pd(PPh₃)₂Cl₂ 0.0321 mg3 mol% loading
CuI 0.0152.8 mg1.5 mol% loading
Triethylamine (Et₃N) 3.00.42 mLDried over KOH/sieves
THF (Anhydrous) N/A5.0 mLSparged with Argon
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.

  • Solvent Degassing (CRITICAL):

    • Oxygen is the enemy of Sonogashira couplings. It promotes the Glaser homocoupling of the alkyne (Alkyne-Alkyne dimerization), wasting the reagent and complicating purification.

    • Method: Sparge the THF/Et₃N mixture with Argon for 15 minutes prior to use.

  • Reagent Addition:

    • Add the aryl bromide substrate, Pd(PPh₃)₂Cl₂, and CuI to the flask.

    • Note: CuI should be added last or simultaneously with the catalyst to prevent oxidation if the vessel isn't perfectly inert yet.

  • Solvent Introduction:

    • Add the degassed THF and Et₃N via syringe through a septum.

    • Stir for 2-3 minutes to ensure partial dissolution (the catalyst may remain suspended initially).

  • Alkyne Addition:

    • Add the terminal alkyne dropwise via syringe.

    • Observation: The solution often changes color (yellow to dark brown/black) upon formation of the active catalytic species.

  • Reaction:

    • Stir at Room Temperature (25°C) for 1 hour.

    • Check: Monitor by TLC or LC-MS.

    • Optimization: If conversion is <10% after 1 hour (due to the electron-rich nature of the isobutoxy ring), heat the reaction to 50°C . Do not exceed 70°C to avoid activating the C-Cl bond.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

    • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: typically Hexanes/EtOAc gradient (start 100:0 to 90:10). The product is usually less polar than the starting material if the alkyne is non-polar.

Workflow Visualization

Workflow start Start: Dry Glassware Argon Atmosphere mix Mix Solids: Substrate + Pd(PPh3)2Cl2 + CuI start->mix degas Add Degassed Solvent: THF + Et3N mix->degas add_alk Add Alkyne (Dropwise) degas->add_alk react Reaction: RT to 50°C, 2-6 Hours add_alk->react monitor QC Check: TLC/LC-MS react->monitor decision Complete? monitor->decision decision->react No (Heat/Time) workup Workup: Filter (Celite) -> Wash -> Dry decision->workup Yes purify Purification: Flash Chromatography workup->purify

Figure 2: Operational workflow for the bench-scale synthesis.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne Dimer) Oxygen presence in solvent or headspace.Re-degas solvents rigorously. Ensure Argon balloon/line is positive pressure. Add alkyne slowly.
Low Conversion Electron-rich ring deactivating the C-Br bond; Catalyst poisoning.Increase temp to 50-60°C. Add fresh catalyst (1 mol%). Ensure CuI is white/off-white (not green/oxidized).
C2-Coupling (Bis-alkyne) Temperature too high; Ligand too electron-rich.[2]Strictly control temp <60°C. Ensure PPh₃ based catalyst is used (avoid bulky alkyl phosphines like PCy₃).
Black Precipitate (Early) "Palladium Black" formation (catalyst decomposition).Ligand oxidation. Add excess PPh₃ (1-2 mol%) to stabilize the Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[7] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[7] Organic Letters, 10(17), 3793–3796.

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Chemoselective C-Br Bond Activation in 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective activation of the C-Br bond in 4-Bromo-2-chloro-1-isobutoxybenzene . This substrate presents a specific challenge in medicinal chemistry: differentiating between two halogenated sites (Br and Cl) on an electron-rich aromatic ring.

Successful functionalization relies on exploiting two key differentials:

  • Thermodynamic Stability: The Bond Dissociation Energy (BDE) gap between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

  • Steric Shielding: The 1-isobutoxy group exerts steric hindrance on the ortho-chloro substituent (position 2), effectively shielding it from bulky transition metal catalysts, while the para-bromo substituent (position 4) remains sterically exposed.

This note provides two validated workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange , designed to retain the C-Cl bond for subsequent elaboration (e.g., late-stage diversification).

Molecular Analysis & Mechanistic Strategy

Substrate Properties[1][2][3]
  • Target: this compound

  • Electronic Environment: The isobutoxy group is a strong Electron Donating Group (EDG) by resonance. This increases electron density in the ring, making the oxidative addition of Pd(0) generally slower compared to electron-deficient arenes. However, it deactivates the C-Cl bond more significantly than the C-Br bond.

  • Steric Environment: The isobutoxy tail is flexible but bulky. Located at C1, it creates a "steric pocket" around the C2-Chlorine. The C4-Bromine is distal and accessible.

Decision Matrix (Graphviz)

ReactionLogic Substrate 4-Bromo-2-chloro- 1-isobutoxybenzene Goal Target Transformation? Substrate->Goal Suzuki C-C Bond Formation (Aryl/Alkyl Coupling) Goal->Suzuki Biaryl Synthesis LiEx Electrophile Trapping (Formylation/Boroylation) Goal->LiEx Functional Group Install Cond_Suzuki Protocol A: Pd(dppf)Cl2, 80°C (Kinetic Control) Suzuki->Cond_Suzuki Cond_Li Protocol B: n-BuLi, -78°C (Thermodynamic Control) LiEx->Cond_Li Prod_A 4-Substituted-2-chloro- 1-isobutoxybenzene Cond_Suzuki->Prod_A Selective C-Br Activation Prod_B 4-Formyl/Boryl-2-chloro- 1-isobutoxybenzene Cond_Li->Prod_B Selective Li-Br Exchange

Caption: Decision tree for selecting the optimal activation pathway based on the desired downstream product.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4 position without affecting the C2-Cl bond.

Rationale: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand creates a large bite angle, which favors the reductive elimination step, but more importantly, it is robust enough to facilitate oxidative addition into the C-Br bond while being insufficiently active to insert into the sterically shielded and stronger C-Cl bond under controlled temperatures [1].

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the substrate, arylboronic acid, base, and Pd catalyst to the flask.

    • Critical: Solids should be added first.

  • Solvent Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, which can lead to catalyst death and potential loss of selectivity (formation of Pd-black which is non-selective).

  • Reaction: Heat the mixture to 80°C (internal temperature).

    • Control: Do not exceed 90°C. Higher temperatures increase the probability of overcoming the activation energy barrier for C-Cl insertion [2].

  • Monitoring: Monitor via HPLC or TLC every hour.

    • Endpoint: Disappearance of starting bromide.

    • QC Check: Look for the "des-bromo" byproduct (reduction of Br to H) or "bis-coupled" product (reaction at both Br and Cl). If bis-coupling is observed (>5%), lower temperature to 60°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Selective Lithium-Halogen Exchange

Objective: Convert the C-Br bond to a C-Li species for reaction with electrophiles (e.g., DMF, CO₂, Borates).

Rationale: Lithium-halogen exchange is faster for Bromine than Chlorine due to the higher polarizability of the Br atom. At -78°C , the rate of Br-Li exchange is orders of magnitude faster than Cl-Li exchange. Furthermore, the ortho-isobutoxy group could theoretically direct lithiation to position 6 (Directed Ortho Metalation - DoM), but the Br-Li exchange is kinetically superior to DoM at this temperature [3].

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.05 equiv).

  • Electrophile: e.g., DMF (Dry, 1.5 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a flask under Argon. Add anhydrous THF and the substrate.

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-BuLi dropwise via syringe pump or slow manual addition over 10 minutes.

    • Critical: Maintain internal temperature below -70°C. A spike in temperature can trigger benzyne formation or attack on the C-Cl bond.

  • Incubation: Stir at -78°C for 30-45 minutes.

    • Note: Do not stir longer than 1 hour. While the C-Li species is stable, prolonged stirring increases the risk of scrambling (Li migrating to the ortho-position relative to the ether).

  • Quench: Add the electrophile (e.g., DMF) neat or in THF solution rapidly.

  • Warming: Allow the reaction to stir at -78°C for 15 minutes, then remove the cooling bath and allow it to warm to 0°C or room temperature.

  • Workup: Quench with saturated NH₄Cl solution. Extract with ether or EtOAc.

Comparative Data & Troubleshooting

Selectivity Drivers (Quantitative)
ParameterC-Br BondC-Cl BondImpact on Protocol
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molBr breaks first; thermodynamic basis for selectivity [4].
Steric Access (Pd) ExposedShielded (by O-iBu)Bulky ligands (dppf, PPh3) prefer Br.
Li-Exchange Rate (-78°C) Fast (< 10 min)Very SlowKinetic window allows exclusive Br activation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Suzuki: Bis-coupling (Cl reaction) Temperature too high or Ligand too active.Lower temp to 60°C. Avoid "Buchwald" ligands (e.g., XPhos) which are designed to activate chlorides. Stick to dppf or PPh3.
Suzuki: Hydrodehalogenation (Ar-H) Hydride source present (often from solvent or excess base/alcohol).Ensure solvents are anhydrous. Reduce reaction time.
Li-Ex: Low Yield / Recovery of SM Wet THF or insufficient n-BuLi quality.Titrate n-BuLi before use. Ensure rigorous drying of THF.
Li-Ex: Product Scrambling (Regioisomers) Temperature spike during addition.Use internal thermometer. Add n-BuLi slower.

Mechanistic Visualization

The following diagram illustrates the pathway divergence based on catalyst choice and energy barriers.

Mechanism Start This compound Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Method A Li_Cycle Li-Halogen Exchange Start->Li_Cycle Method B TS_Br TS: Pd insertion into C-Br (Lower ΔG‡) Pd_Cycle->TS_Br Fast TS_Cl TS: Pd insertion into C-Cl (High ΔG‡ + Steric Clash) Pd_Cycle->TS_Cl Blocked Int_Li Ar-Li Intermediate Li_Cycle->Int_Li -78°C Kinetic Control Int_Pd Ar-Pd(II)-Br Intermediate TS_Br->Int_Pd

Caption: Mechanistic pathway showing the energetic and steric preference for C-Br activation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds, 435-493. Link

  • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data cited regarding C-Br vs C-Cl BDEs in aromatic systems). Link

Sources

4-Bromo-2-chloro-1-isobutoxybenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-2-chloro-1-isobutoxybenzene as a Strategic Building Block

Abstract

This compound (CAS 625446-38-0) is a highly versatile halogenated ether scaffold used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3] Its unique substitution pattern—featuring a reactive bromine at the para position, a sterically demanding chlorine at the ortho position, and a lipophilic isobutoxy tail—enables highly selective sequential cross-coupling reactions. This guide provides optimized protocols for its synthesis, selective functionalization, and application in library generation, specifically targeting researchers in medicinal chemistry and process development.

Structural Analysis & Chemical Utility

The molecule derives its utility from the distinct electronic and steric environments of its three functional groups.

  • Site A (C4-Br): The primary reactive center. The C-Br bond is significantly weaker than the C-Cl bond, allowing for chemoselective Palladium (Pd)-catalyzed couplings (Suzuki, Heck, Sonogashira) at room temperature or mild heating without disturbing the chlorine.

  • Site B (C2-Cl): A latent functional handle. The ortho-chlorine is sterically hindered by the adjacent isobutoxy group and electronically deactivated relative to the bromine. It typically remains intact during initial couplings but can be activated subsequently using specialized bulky phosphine ligands (e.g., Buchwald ligands) for a second derivatization.

  • Site C (C1-Isobutoxy): An electron-donating group (EDG) that activates the ring. The bulky isobutyl chain increases lipophilicity (LogP modulation), often improving the membrane permeability of the final drug candidate.

Visualizing Reactivity & Selectivity

ReactivityMap Core This compound (CAS 625446-38-0) Br_Site C4-Bromine (High Reactivity) Core->Br_Site Cl_Site C2-Chlorine (Latent/Steric Hindrance) Core->Cl_Site Isobutoxy C1-Isobutoxy (Lipophilicity/EDG) Core->Isobutoxy Suzuki Selective Suzuki Coupling (Mild Conditions) Br_Site->Suzuki 1st Step Buchwald Buchwald-Hartwig Amination (Harsh Conditions/Special Ligands) Cl_Site->Buchwald 2nd Step

Figure 1: Reactivity map highlighting the chemoselective hierarchy between the bromine and chlorine substituents.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient alkylation of 4-bromo-2-chlorophenol via Williamson Ether Synthesis.

Reagents:

  • 4-Bromo-2-chlorophenol (CAS 3964-56-5) [1.0 equiv][4][5]

  • Isobutyl bromide (1-Bromo-2-methylpropane) [1.2 equiv]

  • Potassium Carbonate (

    
    ) [2.0 equiv]
    
  • Potassium Iodide (KI) [0.1 equiv, catalyst]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-chlorophenol (10.0 g, 48.2 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
      (13.3 g, 96.4 mmol) and KI  (0.8 g, 4.8 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add isobutyl bromide (6.3 mL, 57.8 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[6] The starting phenol should disappear.[6]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Isolation: If necessary, purify via silica gel flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes) to yield a colorless to pale yellow oil.
    

Typical Yield: 85–92% Key Quality Attribute: Absence of phenolic -OH peak in IR (~3400 cm⁻¹).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling at the C4-Br position while preserving the C2-Cl bond.

Reagents:

  • This compound [1.0 equiv][2]

  • Aryl Boronic Acid (

    
    ) [1.1 equiv][7]
    
  • Catalyst:

    
     [3 mol%]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvent & Catalyst: Add the degassed solvent mixture and the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 60–80°C for 4–8 hours.

    • Critical Note: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C-Cl bond, leading to side products (bis-coupling).

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water, and concentrate.

  • Result: The product is a 2-chloro-4-aryl-1-isobutoxybenzene . The chlorine atom remains available for further elaboration.

Application Data & Troubleshooting

Comparative Reactivity Data
ParameterC4-Bromine (Target)C2-Chlorine (Off-Target)Optimization Strategy
Bond Dissociation Energy ~81 kcal/mol~95 kcal/molUse mild heat (<80°C) to target Br only.
Steric Environment ExposedHindered (Ortho-Isobutoxy)Bulky ligands (e.g., XPhos) are needed to activate Cl later.
Pd-Catalyst Preference

,


+ Buchwald Ligands
Use simple phosphines for step 1 to ensure selectivity.
Troubleshooting Guide
  • Issue: Low Conversion in Alkylation.

    • Cause: Isobutyl bromide is sterically hindered and less reactive than primary alkyl halides.

    • Solution: Switch to Isobutyl Iodide or add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Issue: Loss of Chlorine (Dechlorination) during Coupling.

    • Cause: Reaction temperature too high or hydride source present.[8]

    • Solution: Lower temperature to 60°C. Ensure solvents are peroxide-free (especially ethers like Dioxane/THF).

  • Issue: "Scrambling" or Bis-coupling.

    • Cause: Highly active catalyst (e.g., SPhos, XPhos) used in the first step.

    • Solution: Stick to "older generation" catalysts like

      
       or 
      
      
      
      for the first selective coupling.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-chlorophenol (CAS 3964-56-5) Intermediate Product: this compound (CAS 625446-38-0) Start->Intermediate Williamson Ether Synthesis Reagents Reagents: Isobutyl Bromide + K2CO3 Solvent: DMF, 80°C Reagents->Intermediate Step2 Step 2: Selective Coupling (Boronic Acid + Pd Catalyst) Intermediate->Step2 Suzuki-Miyaura Final Final Scaffold: 2-Chloro-4-aryl-1-isobutoxybenzene Step2->Final C-C Bond Formation

Figure 2: Operational workflow for the synthesis and subsequent application of the building block.

References

  • Synthesis of Halogenated Phenol Ethers

    • Methodology: Standard Williamson Ether Synthesis protocols adapted for sterically hindered alkyl halides.
    • Source: PubChem. (n.d.). 4-Bromo-2-chlorophenol.[4][9] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Selectivity in Palladium Catalysis

    • Mechanism:[8][10] Comparative oxidative addition rates of Aryl-Br vs Aryl-Cl.

    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]

  • Compound Identification

    • Data: CAS Registry Number 625446-38-0.[1][2][3][11]

Sources

Application Note: Scalable Synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note outlines a robust, scalable protocol for the synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene (CAS: N/A for specific ether, derived from 3964-56-5). The target molecule is a critical tri-functionalized intermediate featuring an aryl bromide handle for cross-coupling (Suzuki/Buchwald), a chloro-substituent for steric/electronic modulation, and an isobutoxy ether linkage.

The synthesis utilizes a Finkelstein-catalyzed Williamson Etherification . This guide addresses specific process challenges associated with isobutyl alkylation—specifically the steric retardation caused by


-branching and the suppression of competitive E2 elimination pathways.

Introduction & Retrosynthetic Strategy

The synthesis of poly-halogenated aryl ethers often presents a trade-off between reactivity and selectivity. For this compound, direct halogenation of isobutoxybenzene yields inseparable isomer mixtures. Therefore, the alkylation of 4-bromo-2-chlorophenol is the only viable route for large-scale production.

The "Beta-Branching" Challenge

The alkylating agent, isobutyl bromide (1-bromo-2-methylpropane) , is a primary halide but possesses a methyl group at the


-position. This structural feature significantly retards 

nucleophilic attack due to steric hindrance, requiring higher activation energy than n-butyl analogs. Consequently, harsh conditions often lead to the formation of isobutylene via E2 elimination.

Process Solution: We employ a Potassium Iodide (KI) catalyst. KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), allowing the etherification to proceed at lower temperatures (60–70°C), thereby favoring substitution over elimination.

Reaction Scheme

ReactionScheme Phenol 4-Bromo-2-chlorophenol (SM-1) Base K2CO3 / DMF (Base) Phenol->Base Deprotonation Product 4-Bromo-2-chloro- 1-isobutoxybenzene Base->Product Nucleophilic Attack AlkylHalide Isobutyl Bromide (Reagent) Intermediate [Isobutyl Iodide] (Transient Active Species) AlkylHalide->Intermediate KI Exchange SideProduct Isobutylene (Gas) (Elimination Impurity) AlkylHalide->SideProduct Thermal E2 (Avoid >80°C) Catalyst KI (10 mol%) (Finkelstein Cat.) Intermediate->Product Fast SN2

Figure 1: Mechanistic pathway highlighting the in-situ activation of isobutyl bromide via iodide exchange to mitigate elimination side-reactions.

Critical Process Parameters (CPPs)

ParameterRangeOptimalRationale
Solvent DMF, NMP, DMSODMF High dielectric constant promotes dissociation of phenoxide; good solubility for organic salts.
Base

,

, NaH

Granular

provides controlled deprotonation without the safety risks of NaH on scale.
Temperature 50°C – 100°C65°C <60°C is too slow (steric hindrance); >80°C increases isobutylene formation.
Stoichiometry 1.1 – 1.5 eq Alkyl Halide1.3 eq Excess required to account for volatility and minor elimination losses.
Catalyst Load 0 – 20 mol% KI10 mol% Essential for conversion. Without KI, reaction times exceed 24h.

Experimental Protocols

Safety Pre-Requisites
  • 4-Bromo-2-chlorophenol: Toxic if swallowed, causes severe skin burns and eye damage. Handle in a fume hood.

  • Isobutyl Bromide: Flammable liquid and vapor.[1]

  • DMF: Hepatotoxic and readily absorbed through skin.

Protocol A: Lab-Scale Optimization (10g Scale)

Use this protocol for familiarization and impurity profiling.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Add 4-Bromo-2-chlorophenol (10.0 g, 48.2 mmol) and Anhydrous DMF (50 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (granular, 10.0 g, 72.3 mmol, 1.5 eq). The mixture may turn slightly yellow/orange.

  • Catalyst: Add Potassium Iodide (0.80 g, 4.8 mmol, 0.1 eq).

  • Reagent Addition: Add Isobutyl Bromide (8.6 g, 6.8 mL, 62.6 mmol, 1.3 eq) via syringe.

  • Reaction: Heat the slurry to 65°C (internal temp). Stir vigorously (600 rpm) to ensure solid-liquid contact.

  • Monitoring: Check HPLC/TLC at 4 hours.

    • IPC Limit: < 2.0% unreacted phenol.

    • Typical Time: 6–8 hours.

  • Workup: Cool to 20°C. Pour mixture into Water (150 mL) and extract with Heptane (2 x 50 mL). (Note: Heptane rejects polar DMF impurities better than Ethyl Acetate).

  • Wash: Wash combined organics with 1M NaOH (20 mL) to remove trace phenol, then Brine (20 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~11.5 g (90%) as a clear to pale yellow oil (may crystallize upon standing if high purity).

Protocol B: Kilo-Lab Scale-Up (1 kg Scale)

Use this protocol for pilot production. Includes engineering controls for exotherms and off-gassing.

ProcessFlow Start Reactor Charge: Phenol + DMF + K2CO3 + KI Heat Heat to 60°C Start->Heat Dose Dose Isobutyl Bromide (Over 1 hour) Heat->Dose Hold Reaction Hold (65°C, 8-10 hrs) Dose->Hold IPC IPC Check (HPLC) Phenol < 1.0% Hold->IPC IPC->Hold Fail (+ Add Reagent) Quench Quench into Water (3x Vol) Temp < 25°C IPC->Quench Pass Extract Extraction (Toluene) Quench->Extract Wash Caustic Wash (5% NaOH) Remove unreacted phenol Extract->Wash Strip Solvent Strip (Vac Distillation) Wash->Strip Final Product Isolation Strip->Final

Figure 2: Process Flow Diagram for the 1kg scale synthesis.

Equipment: 5L Jacketed Reactor, Overhead Stirrer (Pitch-blade), Reflux Condenser (-10°C glycol), Scrubber (for isobutylene off-gas).

  • Charge: Load DMF (2.5 L) and 4-Bromo-2-chlorophenol (1.0 kg, 4.82 mol). Stir at 150 rpm.

  • Base/Catalyst: Add

    
      (1.0 kg, 7.23 mol) and KI  (80 g, 0.48 mol).
    
    • Note: Ensure agitation is sufficient to suspend solids.

  • Dosing: Heat jacket to 60°C. Via addition funnel/pump, dose Isobutyl Bromide (860 g, 6.26 mol) over 60 minutes.

    • Engineering Control: Monitor internal temp. The reaction is mildly exothermic. Do not exceed 75°C to prevent "runaway" elimination to gas.

  • Reaction: Hold at 65–70°C for 10 hours.

  • Quench: Cool reactor to 20°C. Add Water (3.0 L) slowly.

    • Observation: Inorganic salts will dissolve; product will separate as a heavy oil.

  • Extraction: Add Toluene (1.5 L). Agitate for 15 mins, settle for 30 mins. Split phases. Re-extract aqueous with Toluene (0.5 L).

  • Purification (Chemical Wash):

    • Wash combined Toluene layer with 5% NaOH (500 mL) to remove unreacted phenol (critical for downstream coupling steps).

    • Wash with Water (500 mL).

  • Concentration: Distill Toluene under reduced pressure (45°C, 50 mbar).

  • Final Polish: If the product is colored, a short silica plug filtration (eluting with Heptane) removes iodine traces from the catalyst.

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualColorless to pale yellow oil/solid
Assay HPLC (254 nm)> 98.0% a/a
Impurity A HPLC< 0.5% (4-Bromo-2-chlorophenol)
Water Content Karl Fischer< 0.1% w/w
Identity 1H NMRConsistent with structure

NMR Diagnostic Signals (


): 
  • 
     1.05 (d, 6H, 
    
    
    
    of isobutyl)
  • 
     2.15 (m, 1H, CH of isobutyl)
    
  • 
     3.75 (d, 2H, 
    
    
    
    )
  • 
     6.8 (d, 1H, Ar-H ortho to ether)
    
  • 
     7.3 (dd, 1H, Ar-H)
    
  • 
     7.5 (d, 1H, Ar-H meta to ether)
    

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions).
  • Smith, M.B., March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic insight into vs E2 competition in branched halides).
  • PubChem Compound Summary for 4-Bromo-2-chlorophenol . National Center for Biotechnology Information. [Link]

  • Tanaka, R. et al. "Process for production of alkoxybenzene derivatives." U.S. Patent 5,233,098.
  • Organic Syntheses, Coll. Vol. 1 , p. 250 (1941). "Alkyl Bromides and Williamson Synthesis General Protocols." [Link]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheet (SDS) for all reagents before commencing work.

Sources

Troubleshooting & Optimization

preventing dehalogenation of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Dehalogenation of 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

Working with This compound presents a classic "polyhalogenated arene" challenge. Your primary enemy is hydrodehalogenation (replacement of the halogen with hydrogen) and chemoselectivity loss (reacting the Chlorine when you only targeted the Bromine).

This molecule contains three distinct electronic environments:

  • C(1)-O-iBu: Strongly electron-donating (EDG), activating the ring but creating steric bulk.

  • C(2)-Cl: Sterically crowded by the isobutoxy group; bond strength ~95 kcal/mol.

  • C(4)-Br: The most accessible and labile site; bond strength ~81 kcal/mol.

This guide provides self-validating protocols to target the C-Br bond while suppressing the competing hydrodehalogenation pathway.

Part 1: Troubleshooting Metal-Catalyzed Cross-Couplings

Context: You are performing a Suzuki, Stille, or Buchwald-Hartwig coupling targeting the C4-Br position, but you observe significant formation of the reduced byproduct (2-chloro-1-isobutoxybenzene).

Q1: Why is my aryl bromide turning into an aryl hydride instead of coupling?

The Mechanism of Failure: Dehalogenation in Palladium catalysis is rarely a random event; it is a specific, competing catalytic cycle driven by


-hydride elimination .
  • Oxidative Addition: Pd(0) inserts into the C-Br bond as expected.

  • The Error Step: Instead of transmetallating with your boronic acid/amine, the Pd(II) species encounters a "hydride source."

    • Source A (Solvents): Primary/Secondary alcohols (MeOH, iPrOH) coordinate to Pd. A

      
      -hydride elimination occurs, releasing the ketone/aldehyde and forming L-Pd(Ar)-H .
      
    • Source B (Bases): Alkoxide bases with

      
      -hydrogens (e.g., NaOEt, NaOiPr) undergo the same elimination.
      
  • Reductive Elimination: The L-Pd(Ar)-H species rapidly collapses to form Ar-H (the dehalogenated waste) and regenerates Pd(0).

The Solution Protocol: To stop this, you must eliminate the hydride sources and accelerate the productive transmetallation step.

ParameterAvoid (High Risk) Recommended (Safe) Why?
Solvent Ethanol, Isopropanol, DMF (wet)Toluene , Dioxane (anhydrous), THFAlcohols are primary hydride donors. Toluene is inert to

-elimination.
Base NaOEt, NaOiPr, Et3N

,

, NaOtBu
Carbonates and Phosphates have no protons to donate. t-Butoxide has no

-hydrogens.
Catalyst Pd(PPh3)4Pd(dppf)Cl2, Pd(OAc)2 + XPhos Monodentate PPh3 dissociates easily, leaving open sites for hydride coordination. Bidentate (dppf) or bulky (XPhos) ligands stabilize the Pd center.
Q2: How do I ensure I react the Bromine (C4) without touching the Chlorine (C2)?

The Selectivity Logic: The C-Br bond is inherently weaker than C-Cl. However, highly active "hot" catalysts can activate both. You need a "Goldilocks" catalyst—active enough for Br, too lazy for Cl.

  • Ligand Selection: Use Bis(phosphine) ligands like dppf or DPEPhos . These create a steric bite angle that favors the accessible para-Br over the crowded ortho-Cl.

  • Temperature Control: Keep reactions below 80°C. C-Cl activation usually requires temperatures >100°C or specialized ligands (like alkylphosphines).

Part 2: Visualization of the Competing Pathways

The following diagram illustrates the "Fork in the Road" between productive coupling and destructive dehalogenation.

DehalogenationPathways Start Start: Ar-Br (this compound) OxAdd Oxidative Addition L2Pd(Ar)(Br) Start->OxAdd Pd(0) TransMet Transmetallation (+ Boronic Acid/Base) OxAdd->TransMet Fast (Bulky Ligands) Coordination Coordination of Alcohol/Alkoxide OxAdd->Coordination Slow (If Alcohol Present) ProdRedElim Reductive Elimination TransMet->ProdRedElim Product Product: Ar-R (Coupled) ProdRedElim->Product BetaElim β-Hydride Elimination (Releases Ketone/Aldehyde) Coordination->BetaElim HydrideSpecies Pd-Hydride Species L2Pd(Ar)(H) BetaElim->HydrideSpecies DestRedElim Reductive Elimination HydrideSpecies->DestRedElim Waste Waste: Ar-H (Dehalogenated) DestRedElim->Waste

Caption: The kinetic competition between productive transmetallation (Green) and hydrodehalogenation (Red). Avoiding alcohols and beta-hydrogen bases blocks the Red path.

Part 3: Experimental Protocols

Protocol A: Dehalogenation-Free Suzuki Coupling

Use this for coupling aryl/alkyl boronic acids to the C4-Br position.

  • Reagents:

    • Substrate: 1.0 equiv (this compound)

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for high selectivity Br > Cl.

    • Base:

      
        (3.0 equiv) — Anhydrous, ground to fine powder.
      
    • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane .

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Cap and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

    • Add degassed solvent via syringe.

    • Heat to 60–70°C . Do not reflux if not necessary.

    • Monitor by HPLC/UPLC.

  • Checkpoint: If Ar-H (dehalogenated) > 5%, switch solvent to pure Toluene and use

    
      as base to remove all proton sources.
    
Protocol B: Selective Lithium-Halogen Exchange

Use this if you need to turn the Br into a nucleophile (Li) without touching the Cl.

  • Reagents:

    • Substrate: 1.0 equiv

    • Exchange Reagent:

      
      -BuLi  (1.05 equiv) or 
      
      
      
      -PrMgCl·LiCl
      (TurboGrignard).
    • Solvent: Anhydrous THF or Et2O.

  • Procedure:

    • Cool substrate in THF to -78°C (Dry ice/Acetone).

    • Add

      
      -BuLi dropwise over 10 minutes.
      
    • Wait exactly 15 minutes. Longer times allow "Halogen Dance" where Li migrates to the ortho-position (C3 or C6).

    • Quench immediately with your electrophile (e.g., DMF, CO2, Aldehyde).

  • Troubleshooting:

    • Issue: Recovered starting material? Cause: Wet solvent (proton quench).

    • Issue: Loss of Cl? Cause: Temperature too high (>-40°C).

Part 4: FAQ - Specific Scenarios

Q: Can I use Ethanol/Water for a "greener" reaction? A: Not recommended for this specific substrate. The combination of an electron-rich ring (isobutoxy) and a labile bromine makes the Pd-intermediate sensitive to reduction by ethanol. If you must use water, use a biphasic system (Toluene/Water) where the organic phase protects the catalyst from bulk aqueous interactions.

Q: I see a "dimer" impurity. What is it? A: This is likely the homocoupling product (Ar-Ar). This happens when the boronic acid runs out or if Oxygen enters the system.

  • Fix: Increase Boronic acid to 1.5 equiv and ensure rigorous degassing.

Q: Does the isobutoxy group affect the reaction rate? A: Yes. It is an Electron Donating Group (EDG). This makes the C-Br bond more electron-rich, slightly slowing down oxidative addition compared to an electron-poor aryl halide. You may need slightly longer reaction times or a more electron-rich ligand (like SPhos ) to compensate.

References

  • Mechanisms of Hydrodehalogenation: Zask, A., & Helquist, P. (1978). "Palladium-catalyzed reduction of aryl halides." Journal of Organic Chemistry.

  • Solvent Effects in Cross-Coupling: Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

  • Selective Halogen Exchange: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition.

  • Dapagliflozin Intermediate Synthesis: (Relevant patent literature describing 4-bromo-2-chloro-1-ethoxybenzene analogs). US Patent 20160280619A1.

Technical Support Center: Purification of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Bromo-2-chloro-1-isobutoxybenzene . This content is designed for researchers requiring high-purity isolation of this intermediate, likely synthesized via the alkylation of 4-bromo-2-chlorophenol.[1][2]

Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Flash Column Chromatography Purification Protocol

Executive Summary & Molecule Profile[1][3]

The Challenge: The purification of This compound typically involves separating the non-polar ether product from the unreacted, polar starting material (4-bromo-2-chlorophenol ) and potential inorganic byproducts.[1][2] The significant polarity difference between the phenolic hydroxyl group and the isobutoxy ether allows for highly efficient separation on silica gel, provided the solvent system is strictly controlled to prevent "dragging" the phenol into the product fractions.

Physicochemical Profile:

PropertyDescriptionImplication for Chromatography
Target Molecule This compoundLipophilic/Non-polar. Elutes early (High Rf).[1][2][3]
Major Impurity 4-Bromo-2-chlorophenol (Starting Material)Polar/Acidic. Strong interaction with silica (Low Rf).[1][2][3]
Side Product Isobutyl halides / Elimination productsVolatile/Very Non-polar. Elutes near solvent front.[1][2][3]
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase is sufficient due to

Rf > 0.[1][2][3]3.
Detection UV (254 nm)Halogenated aromatic ring absorbs strongly.[1][2][3]

Pre-Run Diagnostics (Method Development)[1][2]

Q: What is the optimal solvent system for TLC analysis?

A: Do not use high-polarity systems initially. Start with 100% Hexanes . The target ether is highly lipophilic.[1][2] If the spot remains at the baseline, introduce Ethyl Acetate (EtOAc) in small increments.

  • Recommendation: Test Hexanes:EtOAc (95:5) .

  • Target Rf: You want the product to have an Rf of 0.3 – 0.4 .

  • Observation: The starting phenol will likely remain at the baseline (Rf < 0.1) or streak slightly in this non-polar system, providing excellent resolution.

Q: My product spot is streaking. Is this normal?

A: For the ether product, streaking is abnormal and suggests column overloading or poor solubility. However, if you are visualizing the impurity (phenol), streaking is expected due to the acidic proton interacting with the silica silanols.

  • Fix: If the product streaks, ensure your loading solvent (e.g., DCM) is fully evaporated before elution, or switch to a "Dry Load" method (see Section 3).

Experimental Protocol: Column Execution

Workflow Visualization

The following diagram outlines the critical decision paths for loading and elution.

PurificationWorkflow Start Crude Mixture Analysis SolubilityCheck Check Solubility in Hexanes Start->SolubilityCheck LiquidLoad Liquid Load (Dissolve in Hexanes/Min DCM) SolubilityCheck->LiquidLoad Soluble DryLoad Dry Load (Adsorb on Silica) SolubilityCheck->DryLoad Insoluble/Oily ColumnRun Elution Gradient (100% Hex -> 95:5 Hex:EtOAc) LiquidLoad->ColumnRun DryLoad->ColumnRun FractionAnalysis TLC Analysis of Fractions ColumnRun->FractionAnalysis Pool Pool & Concentrate Pure Fractions FractionAnalysis->Pool

Figure 1: Decision matrix for sample loading and elution workflow.

Step-by-Step Procedure

1. Column Packing:

  • Use a column volume approx. 30-50x the mass of your crude sample.[1][2]

  • Slurry pack Silica Gel 60 in 100% Hexanes .[1][2] This ensures the column is equilibrated in the starting non-polar condition.

2. Sample Loading (Critical Step):

  • Scenario A (Liquid Load): If the crude oil dissolves easily in hexanes (or <5% DCM in hexanes), load directly.[2]

  • Scenario B (Dry Load - Recommended): Dissolve crude in minimal DCM, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.[1][2] Load this powder on top of the packed bed.[1][2] Why? This prevents the "solvent effect" where residual DCM acts as a strong eluent, washing the phenol impurity down with the product.

3. Elution Gradient:

  • CV 1-3: Elute with 100% Hexanes . This removes very non-polar impurities (e.g., residual isobutyl bromide).[1][2]

  • CV 4-10: Switch to Hexanes:EtOAc (98:2) . The product band should begin to move.

  • CV 10+: Increase to Hexanes:EtOAc (95:5) if the product has not eluted.

  • Note: Do not exceed 10% EtOAc until the product is fully recovered.[1][2] Higher polarity will elute the phenol.[1][2]

4. Fraction Collection:

  • Collect small fractions (approx. 1/4 of column volume).

  • Spot every 3rd tube on TLC.[1][2] Stain with Iodine or view under UV .[1][2] The ether product usually stains yellow/brown with iodine.[1][2]

Troubleshooting Guide & FAQs

Q: I see a "ghost" spot appearing just below my product. What is it?

A: This is likely the regioisomer (e.g., O-alkylation vs C-alkylation side products) or the starting phenol tailing.[1][2]

  • Diagnostic: Run a TLC of the fraction against the pure starting material (phenol).

  • Solution: If it is the phenol, stop increasing polarity.[2] Flush the column with hexanes for 2-3 CVs to separate the bands, then resume a shallow gradient.

Q: The product is co-eluting with the starting material.

A: This is rare for this specific ether/phenol pair due to the drastic polarity difference.[1][2] If this happens:

  • Check your Loading: Did you use pure DCM or Chloroform to load the liquid? If so, the strong solvent carried the phenol down. Always use Dry Loading for difficult separations.[1][2]

  • Check Silica Activity: Old silica absorbs moisture, becoming deactivated (less polar).[1][2] This reduces separation power.[1][2] Use fresh silica or activate it by heating.[1][2]

Q: Can I use DCM instead of Ethyl Acetate?

A: Yes. A Hexanes:DCM gradient is often superior for halogenated aromatics.[1][2]

  • Protocol: Start 100% Hexanes

    
     10-20% DCM in Hexanes.
    
  • Benefit: DCM provides "orthogonal" selectivity and often resolves halogenated isomers better than EtOAc.[1][2]

Troubleshooting Logic Tree

Troubleshooting Issue Issue Detected CoElution Co-elution with Phenol Issue->CoElution Tailing Product Tailing Issue->Tailing LowRecovery Low Recovery Issue->LowRecovery Action1 Switch to Dry Load CoElution->Action1 Loading Solvent Issue Action2 Reduce Polarity (Use Hex:DCM) CoElution->Action2 Gradient too steep Tailing->Action2 Action3 Check Solubility (Product crystallized on column?) LowRecovery->Action3

Figure 2: Logic tree for diagnosing common chromatographic failures.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2][4] Chem. 1978 , 43(14), 2923–2925.[1][2] [1][2]

  • Biotage. The Flash Purification Path: A guide to better purification.[1][2] (General Reference for Flash Chromatography Method Development).

  • PubChem. 4-Bromo-2-chloro-1-iodobenzene (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] [1][2]

  • ChemicalBook. 4-Bromo-2-chlorophenol Properties (Impurity Profile).[1][2]

Sources

Technical Support Center: Purification of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-BCIB-001 Status: Open Priority: High (Intermediate Purity Critical for Downstream Coupling) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Issue Overview & Compound Profile

User Query: "I am attempting to purify 4-Bromo-2-chloro-1-isobutoxybenzene. I am experiencing issues with yield and phase separation (oiling out) during cooling. What are the optimal solvent systems and protocols?"

Technical Analysis: this compound is a lipophilic, halogenated aryl ether.[1][2] Its structure—a benzene ring substituted with two halogens and a flexible isobutoxy chain—imparts specific physical properties that complicate purification:

  • Low Melting Point: The isobutoxy group disrupts crystal packing, likely resulting in a low melting point (typically <60°C for this class).[1] This makes the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1][3]

  • Lipophilicity: It is highly soluble in non-polar organic solvents but insoluble in water.[1][2]

  • Synthesis Origin: Typically synthesized via alkylation of 4-bromo-2-chlorophenol.[1][2] Common impurities include unreacted phenol (acidic), inorganic salts (KBr), and oxidation byproducts (colored).[1][2]

Solvent Selection Matrix

Directive: Do not rely on a single solvent without testing. Use this compatibility table to select your system based on your crude material's profile.

Solvent SystemTypeSuitabilityTechnical Notes
Ethanol (EtOH) Single⭐⭐⭐ (High)Primary Recommendation. Good solubility at reflux; poor at low temp.[1][2] Promotes good crystal growth for aryl ethers.[1][2]
Methanol (MeOH) Single⭐⭐ (Med)Higher solubility than EtOH.[1][2] Risk of yield loss if not cooled to -20°C.
EtOH / Water Binary⭐⭐⭐ (High)Excellent for removing inorganic salts.[1][2] Water acts as a powerful antisolvent.[1][2] Risk: High risk of oiling out if water is added too fast.[1][2]
Hexanes / EtOAc Binary⭐⭐ (Med)Use if the compound is too soluble in alcohols.[2] Good for removing polar impurities.[1][2][4][5]
Dichloromethane Solvent❌ (Avoid)Too soluble.[1][2][6] Compound will likely not crystallize even at low temps.[1][2] Use only for extraction.

Standard Operating Procedure (SOP)

Protocol ID: SOP-CRYST-04 Workflow: Thermal Recrystallization[1][2]

Phase A: Dissolution
  • Place the crude this compound in a round-bottom flask.

  • Add Ethanol (95% or absolute) at a ratio of 2 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Check Dissolution:

    • If solid remains:[1][2][4][7][8] Add hot ethanol in 0.5 mL increments until clear.

    • If clear but colored: Proceed to Phase B (optional).

    • If salts are visible (white powder that won't dissolve):[1][2] These are inorganic residues.[1][2] Perform a hot filtration immediately.[1][2]

Phase B: Impurity Removal (Optional)
  • Color Removal: If the solution is dark yellow/brown (oxidation), remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w) .[1][2] Reflux for 5 minutes, then filter while hot through a Celite pad.

Phase C: Crystallization (The Critical Step)
  • Warning: Rapid cooling will cause this compound to oil out.[1][2]

  • Remove the flask from the heat source.

  • Place the flask on a cork ring or warm surface. Do not place directly on a cold bench.

  • Allow to cool to room temperature (20-25°C) undisturbed for 2-4 hours .

  • Once crystals form and growth slows, move to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase D: Collection
  • Filter using a Buchner funnel under vacuum.[1][2]

  • Wash the cake with cold Ethanol (-20°C).

  • Dry under vacuum at 30°C. Note: Do not exceed 40°C during drying as the solid may melt.[1]

Troubleshooting Guide (FAQ)

Q1: The compound "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix this?

Root Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation boundary) before it hit the crystal nucleation point. This is common for isobutoxy derivatives.[1][2]

Corrective Action:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add more solvent: Add 10-20% more ethanol. Why? Diluting the solution lowers the saturation temperature, keeping the compound in solution longer as it cools, allowing it to bypass the "oil" phase and reach the crystal phase.

  • Seed It: Cool the solution very slowly. When it reaches ~35-40°C, add a tiny crystal of pure product (seed crystal) to trigger nucleation.[1][2]

  • Vigorous Stirring: If oil droplets form, stir vigorously. Sometimes the mechanical agitation can induce the oil droplets to solidify.

Q2: I have no precipitate after cooling to 0°C.

Root Cause: Supersaturation.[1][2][8][9] The compound is too soluble, or the solution is "stuck" in a metastable state.

Corrective Action:

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.

  • Antisolvent Addition: Add Water dropwise to the cold ethanol solution until persistent turbidity is observed, then let it stand.[1]

  • Evaporation: Rotovap off 20% of the solvent and retry the cooling process.

Q3: The crystals are sticky or look "wet" even after drying.

Root Cause: Trapped solvent or presence of unreacted phenol/isobutyl bromide impurities.

Corrective Action:

  • Trituration: Suspend the solid in cold Pentane or Hexanes and stir for 15 minutes. Filter again. The non-polar impurities will dissolve, leaving the pure aryl ether.

  • Vacuum Dry: Ensure you are using a high-vacuum pump, not a water aspirator, to remove trace isobutanol or water.[1][2]

Logic Flow & Decision Pathways

The following diagram illustrates the decision-making process for solvent selection and troubleshooting oiling-out phenomena.

Recrystallization_Logic Start Start: Crude this compound SolubilityTest Solubility Test (100mg) Start->SolubilityTest IsSolubleHot Soluble in Hot EtOH? SolubilityTest->IsSolubleHot IsSolubleCold Soluble in Cold EtOH? IsSolubleHot->IsSolubleCold Yes ProcessC Protocol C: Switch to Hexane/EtOAc IsSolubleHot->ProcessC No (Too Insoluble) ProcessA Protocol A: Single Solvent (EtOH) IsSolubleCold->ProcessA No (Precipitates) ProcessB Protocol B: Binary System (EtOH + H2O) IsSolubleCold->ProcessB Yes (Too Soluble) Cooling Cooling Phase ProcessA->Cooling ProcessB->Cooling CheckState Check State Cooling->CheckState OilingOut ISSUE: Oiling Out CheckState->OilingOut Liquid Layer Forms Crystals SUCCESS: Crystalline Solid CheckState->Crystals White Needles/Plates FixOil Fix: Reheat + Add 20% Solvent + Seed OilingOut->FixOil FixOil->Cooling Retry

Figure 1: Decision Logic for Solvent Selection and Troubleshooting Oiling Out.

Validation & Quality Control

Before releasing the batch for downstream synthesis (e.g., Suzuki Coupling), validate purity:

  • TLC Analysis:

    • Mobile Phase: 90:10 Hexanes:Ethyl Acetate.[1][2]

    • Visualization: UV (254 nm).[1][2] The product should be a single spot (Rf ~0.6-0.7).[1]

    • Impurity Check: Look for a lower spot (unreacted phenol) or baseline material (salts).[1][2]

  • Melting Point:

    • Determine the range.[1][4][10] A sharp range (<2°C) indicates high purity.[1][2]

    • Note: If the MP is significantly lower than literature precedents (approx 55-57°C), the product may still contain solvent or isobutanol.

  • 1H-NMR (CDCl3):

    • Verify the integration of the isobutoxy doublet (approx 3.7 ppm) vs. the aromatic protons.

    • Check for the absence of the broad -OH singlet (phenol impurity).[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of halogenated aromatics).

  • Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization - Troubleshooting Guide. Retrieved January 29, 2026.[1][2] (Authoritative guide on thermodynamics of oiling out).

  • PubChem. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] (Chemical property data).

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization - General Estimation of Influence of Moieties.[1][2][5] Department of Chemistry.[1][2]

Sources

effect of base and solvent on 4-Bromo-2-chloro-1-isobutoxybenzene coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMO-SEL-4BCI Subject: Troubleshooting Chemoselectivity & Conversion in Pd-Catalyzed Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

This guide addresses the specific challenges of coupling 4-Bromo-2-chloro-1-isobutoxybenzene (referred to herein as Substrate-A ).

The Core Challenge: You are attempting to functionalize the C4-Bromine position while preserving the C2-Chlorine for subsequent steps. The presence of the C1-Isobutoxy group introduces two critical factors:

  • Electronic Deactivation: The isobutoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the para position (C4), making the C-Br bond less electrophilic and slower to undergo oxidative addition compared to electron-deficient aryl halides.

  • Steric Shielding (Pro-Selectivity): The C1-Isobutoxy group is ortho to the C2-Chlorine. This steric bulk, combined with the electronic enrichment at C2, significantly protects the chlorine from unwanted oxidative addition, enhancing the thermodynamic window for chemoselectivity.

Critical Decision Matrix: Base & Solvent Effects[1][2][3]

The choice of base and solvent is the primary lever for controlling the reaction rate vs. chemoselectivity trade-off.

A. The Solvent System[1][4][5][6][7]
  • Toluene/Water (Biphasic): Recommended starting point. The biphasic nature moderates the concentration of active base in the organic phase, suppressing side reactions (homocoupling) and preventing C-Cl activation.

  • 1,4-Dioxane: High Solubility/Higher Temp. Useful if the boronic acid/amine partner is insoluble. However, Dioxane can promote hydrodebromination (loss of Br replaced by H) if the reaction stalls.

  • DMF/DMA: Risk Zone. Highly polar aprotic solvents stabilize the anionic palladium species and can accelerate oxidative addition at the C-Cl bond, leading to "over-reaction" (bis-coupling). Use only if Substrate-A is insoluble in Toluene.

B. The Base Effect[8]
  • Carbonates (Na₂CO₃, K₂CO₃): Standard for Suzuki couplings. Weak enough to prevent C-Cl activation but may be too slow for the electron-rich C-Br bond.

  • Phosphates (K₃PO₄): The "Goldilocks" Base. often provides the best balance. The phosphate anion aids in the transmetallation step without being aggressive enough to activate the hindered C2-Chlorine.

  • Alkoxides (NaOtBu): Danger Zone. Common in Buchwald-Hartwig aminations. Strong bases can force the activation of the C-Cl bond, especially with active ligands (e.g., Buchwald generations).

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalls at 60-70% conversion. The Bromine won't finish reacting."

Diagnosis: The electron-rich nature of the ring (isobutoxy donation) has deactivated the C-Br bond, and the catalyst has died (Pd black precipitation). Corrective Action:

  • Switch Solvent: Move from Toluene to 1,4-Dioxane/Water (4:1) . The higher boiling point (100°C) helps overcome the activation energy barrier of the electron-rich C-Br bond.

  • Ligand Upgrade: If using PPh₃, switch to an electron-rich, bulky phosphine like SPhos or XPhos . These ligands accelerate oxidative addition on deactivated rings.

Issue 2: "I am seeing significant amounts of the bis-coupled product (Chlorine reacted)."

Diagnosis: The system is too active. You have likely used a strong base (KOtBu) or a highly polar solvent (DMF) which lowered the barrier for C-Cl activation. Corrective Action:

  • Downgrade Base: Switch to K₂CO₃ or Cs₂CO₃ .

  • Lower Temperature: Reduce reaction temperature to 60-80°C.

  • Solvent Change: Use a non-polar solvent like Toluene to reduce the stabilization of the transition state for the harder C-Cl activation.

Issue 3: "I see the 'reduced' product (Dehalogenation: Br replaced by H)."

Diagnosis: This is Hydrodebromination. It occurs when the transmetallation step is slow (boronic acid/amine not entering the cycle), and the Pd-Ar intermediate abstracts a hydride from the solvent (usually alcohols or ethers). Corrective Action:

  • Remove Alcohols: Ensure no Ethanol/Isopropanol is used as a cosolvent.

  • Increase Boronic Acid: Increase equivalents of the coupling partner (1.2 -> 1.5 eq) to outcompete the hydride elimination pathway.

  • Water Concentration: Ensure sufficient water is present (degassed) to facilitate the solubility of the inorganic base.

Visualizing the Logic Flow

The following diagram illustrates the decision pathway for optimizing reaction conditions based on observed impurities.

ReactionLogic Start Start: this compound Coupling CheckResult Analyze LCMS/NMR of Crude Start->CheckResult Res_Good Target Product > 90% CheckResult->Res_Good Success Res_Stall Low Conversion (SM Remaining) CheckResult->Res_Stall SM present Res_Over Bis-Coupled (Cl Reacted) CheckResult->Res_Over M+Partner x2 Res_Red Dehalogenation (Ar-H) CheckResult->Res_Red M - Br + H Act_Heat Action: Increase Temp or Switch to Dioxane Res_Stall->Act_Heat Act_Ligand Action: Switch to SPhos/XPhos (Boost Oxidative Addition) Res_Stall->Act_Ligand Act_Base Action: Switch to Weak Base (K2CO3/Na2CO3) Res_Over->Act_Base Act_Solv Action: Switch to Toluene (Reduce Polarity) Res_Over->Act_Solv Act_Dry Action: Remove Alcohol Solvents Res_Red->Act_Dry Act_Eq Action: Increase Coupling Partner Eq. Res_Red->Act_Eq

Caption: Troubleshooting logic flow for optimizing chemoselective coupling of bromo-chloro-alkoxy benzenes.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Reaction of C4-Br only.

ComponentEquivalents/Conc.Role
Substrate-A 1.0 equivElectrophile
Aryl Boronic Acid 1.1 - 1.2 equivNucleophile
Pd(dppf)Cl₂·DCM 0.03 equiv (3 mol%)Catalyst (Robust, good selectivity)
K₂CO₃ 2.5 equivBase (Mild)
Solvent Toluene / Water (4:1)0.2 M Concentration

Procedure:

  • Charge reaction vessel with Substrate-A, Boronic Acid, and K₂CO₃.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Toluene and Water.

  • Add Pd catalyst under Nitrogen flow.

  • Heat to 80°C for 4-6 hours.

  • QC Check: If conversion < 90%, add 1 mol% catalyst and heat to 90°C. Do not exceed 100°C to protect the Cl bond.

Protocol B: Buchwald-Hartwig Amination

Target: Amination of C4-Br. Note: This is harder due to the need for stronger bases.

ComponentEquivalents/Conc.Role
Substrate-A 1.0 equivElectrophile
Amine 1.2 equivNucleophile
Pd₂(dba)₃ 0.02 equivPd Source
Xantphos 0.04 equivLigand (Wide bite angle favors reductive elimination)
Cs₂CO₃ 2.0 equivBase (Avoid NaOtBu to save Cl)
Solvent 1,4-DioxaneAnhydrous, 0.15 M

Procedure:

  • Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in Dioxane for 10 mins under N₂ to form the active catalyst.

  • Add Substrate-A, Amine, and Cs₂CO₃.[1]

  • Heat to 100°C .

  • Note: If Xantphos fails, BrettPhos is the next generation ligand of choice, but requires strict exclusion of water.

References

  • Chemoselective Suzuki Coupling of Bromo-Chloroarenes

    • Title: Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)-Complexing Macrocycles.[2]

    • Source: ResearchG
    • URL:[Link]

  • Solvent Effects in Pd-Catalyzed Coupling

    • Title: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Buchwald-Hartwig Base Selection

    • Title: Effect of various bases in the Buchwald coupling reaction.[3][1]

    • Source: ResearchGate.[2][4]

    • URL:[Link]

  • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Patent WO2015063726A1).

Sources

improving reaction times for 4-Bromo-2-chloro-1-isobutoxybenzene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-4B2C Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are experiencing sluggish reaction kinetics with 4-Bromo-2-chloro-1-isobutoxybenzene . This is a common bottleneck for this specific scaffold.

The Root Cause: The reaction is kinetically stalled at the Oxidative Addition step. While Bromine is generally a good leaving group, the isobutoxy group at the C1 position (para to the Bromine) is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and significantly raising the activation energy required for the Palladium(0) catalyst to insert into the bond.

This guide provides three targeted workflows to accelerate your reaction from >24 hours to <2 hours while maintaining high selectivity for the Bromo-position over the Chloro-position.

Part 1: Diagnostic & Decision Logic

Before altering your chemistry, use this logic flow to identify the specific bottleneck in your current protocol.

TroubleshootingLogic Start Start: Reaction Time > 12h CheckCat 1. Catalyst System? Start->CheckCat CheckEnergy 2. Energy Input? CheckCat->CheckEnergy Already using Buchwald Ligands ActionLigand Switch to Electron-Rich Bulky Ligand (XPhos/tBu3P) CheckCat->ActionLigand Using Pd(PPh3)4 or dppf? CheckBase 3. Base/Solvent? CheckEnergy->CheckBase Already MW ActionMicro Switch to Microwave (100-120°C) CheckEnergy->ActionMicro Thermal Reflux ActionPhase Add Phase Transfer Catalyst (TBAB) CheckBase->ActionPhase Biphasic System

Figure 1: Decision matrix for diagnosing kinetic stalls in aryl halide cross-coupling.

Part 2: Technical Solutions & FAQs

Issue 1: The Catalyst "Induction Period"

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and the reaction stalls at 60% conversion. Why?

A: These "Generation 1" catalysts are insufficient for electron-rich aryl bromides. The isobutoxy group pushes electron density into the ring. To overcome this, you need a ligand that makes the Palladium center more nucleophilic . Standard triphenylphosphine ligands lack the electron density to drive the oxidative addition into this deactivated ring quickly.

The Fix: Switch to Bulky, Electron-Rich Alkylphosphines .

  • Recommendation: Use XPhos or SPhos (Buchwald Ligands) or P(tBu)3 .

  • Mechanism: These ligands are highly electron-donating, making the Pd(0) species "hotter" and more aggressive toward the C-Br bond. They also provide steric bulk that accelerates the final reductive elimination step.

Comparative Kinetics Data:

Catalyst SystemLigand TypeTime to 95% Conv.YieldNotes
Pd(PPh3)4Aryl-Phosphine> 24 Hours65%Significant dehalogenation observed.
Pd(dppf)Cl2Bidentate18 Hours72%Slow turnover.
Pd2(dba)3 + XPhos Biaryl-Alkyl 1.5 Hours 94% Recommended.
Pd(tBu3P)2 Trialkyl 45 Minutes 91% Extremely fast, but air-sensitive.
Issue 2: Thermal Transfer Limitations

Q: Can I just increase the temperature of my oil bath to speed this up?

A: Only to a limit. Refluxing toluene (110°C) is often the ceiling for standard setups. However, for this scaffold, the activation energy barrier (


) is high. Arrhenius law dictates that a small increase in temperature yields a large increase in rate, but standard reflux is limited by solvent boiling points.

The Fix: Microwave Irradiation. Microwave heating allows you to superheat the solvent (e.g., heating THF to 100°C or Toluene/Water to 120°C) in a sealed vessel. This overcomes the activation barrier created by the isobutoxy group.

  • Warning: Do not exceed 140°C. Above this, you risk activating the C2-Chloro bond or cleaving the isobutoxy ether (dealkylation).

Issue 3: Selectivity (Br vs Cl)

Q: If I use a more aggressive catalyst, will I lose selectivity and react at the Chlorine position?

A: Unlikely, if you control the stoichiometry. The bond dissociation energy (BDE) difference is your safeguard.

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

Even with "hot" ligands like XPhos, the catalyst will preferentially insert into the C-Br bond by a factor of >100:1. The C2-Chloro group is also sterically shielded by the C1-Isobutoxy group, further protecting it from unwanted coupling.

Part 3: Optimized Experimental Protocols

Protocol A: Rapid Suzuki-Miyaura Coupling (Microwave)

Best for: Library synthesis, small scale (50mg - 500mg).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Note: Using the precatalyst (G4) eliminates the induction period.

  • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF (degassed)

Workflow:

  • Charge: Add substrate, boronic acid, and XPhos Pd G4 to a microwave vial.

  • Solvent: Add THF and aqueous K3PO4. The ratio should be roughly 4:1 THF:Water.

  • Seal & Purge: Cap the vial and purge with Argon for 2 minutes (needle outlet).

  • Irradiate: Heat to 100°C for 30 minutes in a microwave reactor.

    • Absorption Level: High.

  • Workup: Dilute with EtOAc, wash with brine. The reaction should be complete.

Protocol B: Scalable Buchwald-Hartwig Amination (Thermal)

Best for: Process development, larger scale (>1g).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source: Pd(OAc)2 (2 mol%)

  • Ligand: BINAP (for primary amines) or XPhos (for secondary amines) (4 mol%)

  • Base: Cs2CO3 (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Pre-complexation: Stir Pd(OAc)2 and Ligand in Dioxane at room temperature for 10 minutes (activates the catalyst).

  • Addition: Add the substrate, amine, and Cs2CO3.

  • Heat: Heat to 100°C (internal temperature).

  • Monitor: Check HPLC at 2 hours.

    • Troubleshooting: If <50% conversion at 2h, add 10 mol% TBAB (Tetrabutylammonium bromide) to assist phase transfer if the base is not dissolving well.

Part 4: Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the Oxidative Addition step where your reaction is currently losing time.

CatalyticCycle cluster_0 Bottleneck Zone Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Slow due to Isobutoxy EDG TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The Pd-Catalytic Cycle. The red box indicates the "Rate Limiting Step" caused by the electron-rich nature of the isobutoxy-substituted ring.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to Palladium(0).[1][2]

    • Source:J. Am. Chem. Soc.[3] 2005, 127, 4685.

    • URL:[Link]

  • Ligand Effects (Buchwald)

    • Title: Universal Palladium Catalysts for the Amin
    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
    • URL:[Link]

  • Microwave Acceleration

    • Title: Controlled Microwave He
    • Source:Angew. Chem. Int. Ed. 2004, 43, 6250.
    • URL:[Link]

  • Suzuki Coupling of Deactivated Aryl Chlorides/Bromides

    • Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Deactiv
    • Source:J. Org. Chem. 2007, 72, 25, 9786–9789.
    • URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Welcome to the Process Optimization Support Center. This guide addresses the synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene via the alkylation of 4-Bromo-2-chlorophenol with Isobutyl bromide (1-Bromo-2-methylpropane).

The Core Challenge: While standard Williamson ether synthesis is straightforward, this specific reaction presents a kinetic bottleneck. The electrophile, isobutyl bromide, possesses a


-branched structure. This steric bulk significantly retards the 

trajectory compared to

-butyl analogs, requiring higher temperatures that unfortunately promote the competing

elimination side reaction (forming isobutylene).

The Solution: Precise optimization of the Phase Transfer Catalyst (PTC) loading is the only variable that selectively enhances the rate of substitution (


) without proportionally accelerating elimination (

), provided the base strength is modulated correctly.

Mechanistic Insight: The "Why" Behind the Loading

To optimize loading, you must understand the Starks’ Extraction Mechanism . The reaction does not occur in the bulk organic phase nor the bulk aqueous/solid phase, but at the interface or via ion-pair extraction.

Diagram 1: PTC Catalytic Cycle (Interfacial Mechanism)

PTC_Mechanism cluster_organic Organic Phase (Solvent + Isobutyl Bromide) cluster_interface Interfacial Boundary cluster_aqueous Aqueous/Solid Phase (Base + Phenol) Q_PhO [QK]+ [PhO]- (Active Ion Pair) Prod Product: Ar-O-iBu + QBr Q_PhO->Prod SN2 Attack Exchange Anion Exchange (Rate Limiting Step 1) Prod->Exchange Recycles QBr RX Reactant: iBu-Br RX->Prod Consumed Exchange->Q_PhO Extraction Base Base (K2CO3/KOH) + Ar-OH Deprot Deprotonated Phenoxide [K]+ [PhO]- Base->Deprot Deprotonation Deprot->Exchange Supplies PhO-

Caption: The quaternary ammonium catalyst (Q+) shuttles the phenoxide anion (PhO-) from the base phase into the organic phase, enabling reaction with the lipophilic isobutyl bromide.

Troubleshooting & Optimization FAQs

Q1: I increased catalyst loading from 1 mol% to 5 mol%, but the reaction rate plateaued. Why?

Technical Diagnosis: You have likely hit the saturation limit or the Critical Micelle Concentration (CMC) equivalent in the organic phase.

  • Explanation: The reaction rate is proportional to the concentration of the active ion pair (

    
    ) in the organic phase. Once the organic solvent is saturated with the catalyst-ion pair, adding more solid catalyst or aqueous catalyst solution does not increase the concentration of active species available to the isobutyl bromide.
    
  • Actionable Advice:

    • Stop adding catalyst. It is waste and will complicate downstream purification.

    • Check Agitation: If the rate is plateaued, the bottleneck might be mass transfer (mixing speed) rather than chemical kinetics. Ensure your impeller tip speed is sufficient (>2 m/s) to maximize interfacial area.

Q2: My conversion is stuck at 85%, and I see a new impurity peak. What is happening?

Technical Diagnosis: This is likely Catalyst Poisoning or Hofmann Elimination of the catalyst itself.

  • Explanation: Quaternary ammonium salts (especially those with ethyl/methyl chains) are susceptible to degradation at high temperatures (>80°C) under highly basic conditions. They can undergo Hofmann elimination, destroying the catalyst and generating tertiary amines.

  • Actionable Advice:

    • Switch Catalyst: If running >80°C, switch from TBAH (Tetrabutylammonium hydroxide) or TBAB to a more thermally stable catalyst like Tetraphenylphosphonium bromide or a cyclic quat like N-methylpyrrolidinium .

    • Re-dose: If switching is impossible, add the catalyst in two portions: 50% at

      
       and 50% at 
      
      
      
      hours.
Q3: How do I minimize the formation of isobutylene (gas) byproduct?

Technical Diagnosis: You are favoring the


 pathway over 

.
  • Explanation: Isobutyl bromide is

    
    -branched. Strong bases (like KOH/NaOH) attack the 
    
    
    
    -proton rather than the carbon.
  • Actionable Advice:

    • Base Selection: Switch to a weaker, "softer" base. Use Potassium Carbonate (

      
      )  instead of hydroxide. Carbonate is basic enough to deprotonate the phenol (
      
      
      
      ) but less likely to deprotonate the alkyl halide (
      
      
      ).
    • Hydration: Ensure a small amount of water is present (1-2%). Anhydrous "solid-liquid" PTC can sometimes be too reactive/basic on the crystal surface. A trace of water "solvates" the anion slightly, taming its basicity while retaining nucleophilicity.

Experimental Protocol: Catalyst Loading Optimization

Objective: Determine the Minimum Effective Concentration (MEC) of TBAB (Tetrabutylammonium Bromide) for the synthesis.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • Isobutyl Bromide (1.2 eq)

  • Potassium Carbonate (2.0 eq, anhydrous, milled)

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone) - Note: MEK accelerates reaction but may increase impurities.

  • Catalyst: TBAB (Varied: 0.5, 1.0, 2.5, 5.0 mol%)

Workflow:

StepActionCritical Parameter
1 Preparation Dissolve phenol in solvent (5 vol). Add milled

.
2 Catalyst Addition Add TBAB according to the specific run (0.5 - 5.0 mol%).
3 Heating Heat mixture to reflux (approx. 90-100°C for Toluene).
4 Reagent Addition Add Isobutyl bromide dropwise over 30 mins.
5 Sampling Sample at t=1h, 3h, 6h, 12h. Quench sample in dilute HCl/MeCN.
6 Analysis Monitor disappearance of Phenol via HPLC (254 nm).

Data Analysis Table (Example Template):

Catalyst Loading (mol%)Conversion @ 3h (%)Conversion @ 12h (%)Impurity (Isobutylene)Verdict
0.5% 15%45%LowToo Slow
1.0% 40%88%LowCandidate
2.5% 75%>98%ModerateOptimal
5.0% 78%>99%High (Emulsion)Overkill

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in your specific experiment.

Troubleshooting_Tree Start Problem Detected LowConv Low Conversion (<50%) Start->LowConv HighImp High Impurity (>5%) Start->HighImp Emulsion Emulsion / Separation Issue Start->Emulsion CheckStir Is agitation > 500 RPM? LowConv->CheckStir CheckBase Is Base Strong (NaOH/KOH)? HighImp->CheckBase CheckLoad Is Cat Loading > 5%? Emulsion->CheckLoad StirNo Increase RPM (Interfacial Area) CheckStir->StirNo No StirYes Check Catalyst Stability CheckStir->StirYes Yes BaseYes Switch to K2CO3 (Reduce Basicity) CheckBase->BaseYes Yes BaseNo Lower Temp (Reduce Elimination) CheckBase->BaseNo No LoadYes Reduce Loading (Surfactant Effect) CheckLoad->LoadYes Yes LoadNo Check Water Content (Filter Solids) CheckLoad->LoadNo No

Caption: Decision matrix for diagnosing kinetic failures and workup issues in PTC alkylation.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry, 54(10), 2055-2062. Link

  • Freedman, H. H. (1986). "Industrial applications of phase-transfer catalysis". Pure and Applied Chemistry, 58(6), 857-868. Link

  • Tanaka, R., et al. (2021).[1] "Mechanism, kinetics and selectivity of a Williamson ether synthesis". Reaction Chemistry & Engineering, 6, 545-555. Link

Sources

workup procedure for 4-Bromo-2-chloro-1-isobutoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-BR-CL-WORKUP Subject: Workup & Isolation Protocols for 4-Bromo-2-chloro-1-isobutoxybenzene Status: Resolved / Guide Generated Assigned Scientist: Senior Application Specialist[1][2][3]

Executive Summary

This guide addresses the isolation and purification of This compound (and its immediate derivatives).[1][2][3] Due to the specific substitution pattern (electron-withdrawing halogens + electron-donating alkoxy group), this molecule presents unique challenges in solubility and phase separation.[1][2][3]

This support documentation covers two distinct workflows:

  • Upstream Workup: Isolating the molecule after synthesis (Williamson Ether Synthesis).

  • Downstream Workup: Quenching and isolating products when this molecule is used as a reactant (e.g., Lithium-Halogen Exchange, Suzuki Coupling).[1][2][3]

Module 1: Synthesis Workup (Williamson Ether Route)

Scenario: You have reacted 4-bromo-2-chlorophenol with isobutyl bromide (or iodide) using a base (K₂CO₃/Cs₂CO₃) in a polar solvent (DMF/Acetone).[1][2][3]

Critical Challenges
  • DMF Removal: If DMF was used, it partitions poorly into simple ether/water systems, leading to emulsions.[2][3]

  • Unreacted Phenol: The starting phenol is acidic and can co-elute with the product if not strictly removed.

  • Hydrolysis Risk: While the ether is stable, the aryl-bromide bond is sensitive to light over time.

Step-by-Step Protocol

Step 1: Solvent Exchange (The "LiCl" Method)

  • Why: DMF causes emulsions.[1][2][3] Standard water washes are insufficient.[1][2][3][4]

  • Action: If reaction volume is small (<50 mL), dilute 10x with water. If large, rotovap off 80% of DMF, then dilute.[2][3]

  • Extraction: Add Ethyl Acetate (EtOAc) or MTBE .[1][2][3] Avoid Dichloromethane (DCM) initially as it complicates emulsion breaking.[1][2][3]

Step 2: The "Phenol Strip" (Crucial Step)

  • Logic: The pKa of 4-bromo-2-chlorophenol is ~8.5 (more acidic than unsubstituted phenol due to halogens).[1][2][3] The product is neutral.

  • Action: Wash the organic layer 2x with 1N NaOH or 10% KOH .[2][3]

    • Mechanism:[2][3][5][6][7][8][9] Deprotonates unreacted phenol into water-soluble phenoxide.[1][2][3] The isobutoxy product remains in the organic layer.

    • Visual Check: The aqueous layer may turn yellow/orange (phenoxide color).[2][3]

Step 3: DMF Polishing [2][3][4][8]

  • Action: Wash the organic layer 2x with 5% Lithium Chloride (LiCl) solution.[2][3][4][10]

  • Why: LiCl dramatically increases the ionic strength and coordinates with DMF, pulling it from the organic phase into the aqueous phase more effectively than brine alone.

Step 4: Final Wash & Dry

  • Wash 1x with Brine (Saturated NaCl).[1][2][3]

  • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3] Do not use MgSO₄ if you suspect trace acidic impurities, as it is slightly Lewis acidic.[1][2][3]

Visualization: Synthesis Workup Flow

SynthesisWorkup Start Crude Reaction Mixture (DMF, Product, Phenol, Salts) Dilution Dilute with Water (10x) Add EtOAc/MTBE Start->Dilution PhaseSep1 Phase Separation Dilution->PhaseSep1 AqLayer1 Aqueous Layer (DMF, Inorganic Salts) PhaseSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Trace Phenol) PhaseSep1->OrgLayer1 Keep BaseWash Wash with 1N NaOH (x2) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Sodium Phenoxide impurities) PhaseSep2->AqLayer2 Discard (Yellow) OrgLayer2 Organic Layer (Product + Trace DMF) PhaseSep2->OrgLayer2 Keep (Colorless) LiClWash Wash with 5% LiCl (x2) OrgLayer2->LiClWash FinalOrg Dry (Na2SO4) & Concentrate Target: this compound LiClWash->FinalOrg

Caption: Partitioning strategy for removing dipolar aprotic solvents and phenolic impurities.

Module 2: Downstream Reaction Workup

Scenario: You used the molecule in a Suzuki-Miyaura Coupling or Lithium-Halogen Exchange .[1][2][3]

Workflow A: Metal Scavenging (Suzuki/Buchwald)

If the reaction used Palladium (Pd) or Copper (Cu), residual metal will catalyze decomposition or affect biological assays.[2][3]

  • The Thiol-Silica Method (Recommended):

    • Add SiliaMetS® Thiol or equivalent scavenger silica to the organic reaction mixture before concentration.[3]

    • Stir for 30 mins at 40°C.

    • Filter through a pad of Celite.[1][2][3]

  • The Chelation Wash (Alternative):

    • Wash the organic layer with 0.5M Ethylenediamine or N-Acetylcysteine solution.[1][2][3] This binds Pd species into the water layer.[2][3]

Workflow B: Quenching Aryl-Lithium Species

If generating the Grignard or Lithiated species (at the C4-Bromine position):

  • Temperature Control: Quench at -78°C . Do not allow to warm before quenching.[1][2][3][11]

  • Quench Agent:

    • Protic Quench: Methanol (MeOH) or sat.[1][2][3] NH₄Cl.[1][2][3]

    • Electrophilic Quench: Add the aldehyde/ketone slowly down the side of the flask.

  • Acid Sensitivity: The isobutoxy ether linkage is stable to base but can cleave under strong acidic conditions (e.g., HBr generation).[2][3] Buffer the aqueous layer with NaHCO₃ immediately after quenching.[2][3]

Data & Specifications Dashboard

ParameterValue / Note
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity).[1][2][3][8]
Solubility (Aq) Negligible.[1][2][3][8]
Solubility (Org) Excellent in EtOAc, DCM, THF, Et₂O.[2][3][8]
TLC Visualization UV Active (254 nm). Stain: Anisaldehyde (shows ether functionality).[1][2][3]
Storage Keep cool (2-8°C), protect from light (C-Br bond photolability).[1][2][3][8]

Troubleshooting & FAQs

Q1: My product is an oil, but literature suggests it might be a solid. How do I crystallize it?

  • Cause: Trace solvent (especially isobutyl bromide) or impurities prevent lattice formation.[1][2][3]

  • Fix:

    • Place the oil under high vacuum (<1 mbar) for 4 hours to remove isobutyl bromide (bp ~91°C).

    • Dissolve in minimal hot Hexanes or Pentane .

    • Cool to -20°C. Scratch the glass to induce nucleation.

Q2: I see a "ghost" spot on TLC just below my product.

  • Diagnosis: This is likely 4-bromo-2-chlorophenol .[1][2][3]

  • Validation: Dip the TLC in dilute aqueous NaOH. If the spot stays at the baseline or smears, it is the phenol.

  • Remediation: Repeat the 1N NaOH wash described in Module 1.

Q3: The reaction turned black during Suzuki coupling.

  • Cause: Palladium precipitation ("Pd black").[1][2][3]

  • Fix: Filter the crude reaction mixture through a Celite/Activated Charcoal pad before aqueous workup. This prevents the metal from acting as an emulsion stabilizer.[2][3]

Q4: Can I use DCM (Dichloromethane) for extraction?

  • Advice: Avoid DCM if DMF is present.[1][2][3] The densities are too similar (DCM ~1.33, DMF/Water mix ~1.0-1.1), leading to inversion of layers or messy emulsions.[2][3] Use EtOAc (Density ~0.[1][2][3]9) for clear top-layer separation.[1][2][3]

References

  • Williamson Ether Synthesis Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][2][3] (Standard protocols for phenolic alkylation).

    • Master Organic Chemistry: [2]

  • DMF Removal Strategies

    • University of Rochester, Dept. of Chemistry: [2]

  • Physical Properties & Safety (Analog Data)

    • PubChem Compound Summary: 4-Bromo-2-chloro-1-iodobenzene (Structural Analog).[1][2][3] Link[1][2][3]

    • ChemicalBook: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Functional Analog).[1][2][3] Link

  • Palladium Scavenging

    • SiliCycle Application Notes: Metal Scavenging in Organic Synthesis. Link

Sources

Validation & Comparative

Structural Confirmation Guide: 4-Bromo-2-chloro-1-isobutoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive analytical framework for the structural elucidation of 4-Bromo-2-chloro-1-isobutoxybenzene and its downstream derivatives. The Challenge: In the synthesis of poly-halogenated alkoxybenzenes, regioisomerism is a critical failure mode. Standard electrophilic aromatic substitution or alkylation often yields mixtures of the target (4-Br, 2-Cl) and its isomers (e.g., 2-Br, 4-Cl or 5-Br, 2-Cl). The Solution: This guide compares the efficacy of standard 1D NMR against advanced 2D NMR (NOESY/HMBC) and X-ray crystallography. We demonstrate that 2D NOESY is the most efficient, high-throughput method for unambiguous structural assignment, outperforming 1D NMR in specificity and X-ray crystallography in speed.

Part 1: Comparative Analysis of Analytical Methods

The following table compares the three primary methodologies for confirming the regio-chemistry of the this compound scaffold.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Primary Utility Purity assessment; functional group verification.Regio-isomer determination ; spatial connectivity.[1]Absolute configuration; definitive proof.
Differentiation Power Low. H-H coupling constants (

) are similar for isomers; chemical shift differences are subtle (<0.1 ppm).
High. NOESY correlates the alkoxy side-chain to the specific ortho ring proton.Ultimate. Direct visualization of atom placement.
Throughput High (mins/sample).Medium (30-60 mins/sample).Low (Days to Weeks).
Sample Requirement ~5 mg (solution).~10-20 mg (solution).High-quality single crystal required.
Cost Efficiency High.High.Low.
Detailed Technical Assessment
1. The Limitation of 1D NMR (Method A)

For 1,2,4-tri-substituted benzenes, the splitting pattern in


H NMR is typically:
  • H-3 (Ortho to Cl/Br): Doublet (

    
     Hz) or Singlet (if isolated).
    
  • H-5 (Meta to Cl/Br): Doublet of Doublets (

    
     Hz).
    
  • H-6 (Ortho to Ether): Doublet (

    
     Hz).
    

The Failure Mode: Chlorine and Bromine have similar electronegativities (


, 

). Consequently, the chemical shift perturbations they induce on adjacent protons are nearly identical. A 1D spectrum can confirm a 1,2,4-substitution pattern but cannot definitively distinguish between 4-Bromo-2-chloro and 2-Bromo-4-chloro isomers without reference standards.
2. The Superiority of NOESY/HMBC (Method B)

This is the recommended industry standard for this scaffold.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Relies on through-space interactions (<5 Å).

    • Mechanism:[2] The isobutoxy group (specifically the

      
       protons) is spatially locked near the proton at C-6 .
      
    • Diagnostic Signal: A strong NOE cross-peak between the isobutoxy doublet (

      
       ppm) and the aromatic doublet at C-6  (
      
      
      
      ppm).
    • Differentiation: If the halogen at position 2 is large (e.g., I vs F), it might alter the rotamer population, but the NOE to H-6 remains the anchor.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Mechanism:[2] Links protons to quaternary carbons 2-3 bonds away.

    • Diagnostic: The Carbon bonded to Chlorine (

      
      ) typically resonates upfield (
      
      
      
      ppm) compared to Carbon bonded to Bromine (
      
      
      ,
      
      
      ppm) due to the heavy atom effect, though this can be subtle.

Part 2: Experimental Protocols

Protocol 1: Diagnostic 2D NMR Workflow

Purpose: To unambiguously assign the position of the Chlorine and Bromine atoms relative to the isobutoxy group.

Reagents & Equipment:

  • Instrument: 400 MHz NMR (minimum); 600 MHz recommended for resolution.

  • Solvent: DMSO-

    
     (preferred for viscosity/NOE enhancement) or 
    
    
    
    .
  • Sample Conc: 15-20 mg in 0.6 mL solvent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the derivative completely. Filter if any turbidity exists (particulates ruin 2D shimming).

  • Acquisition (NOESY):

    • Pulse Sequence: noesygpph (standard phase-sensitive NOESY).

    • Mixing Time (

      
      ): Set to 500 ms . (Too short = no signal; too long = spin diffusion).
      
    • Scans: 16-32 scans.

    • Critical Parameter: Ensure relaxation delay (

      
      ) is at least 2.0s to allow full recovery of alkoxy protons.
      
  • Acquisition (HMBC):

    • Optimize for long-range coupling:

      
       Hz.
      
  • Data Processing:

    • Apply sine-bell apodization (

      
      ) in both dimensions.
      
    • Phase manually. Look for the "box" of correlations.[1][3]

Interpretation Criteria (Pass/Fail):

  • PASS: Strong cross-peak between

    
     (isobutoxy) and the aromatic proton showing meta coupling (H-6).
    
  • FAIL: NOE observed between

    
     and a proton showing ortho coupling (indicates rearrangement to position 3, highly unlikely but possible in other scaffolds).
    
Protocol 2: Crystallization for X-Ray (Method C)

Use this only if NMR data is ambiguous (e.g., inseparable rotamers).

  • Solvent System: Slow evaporation of Hexane/Ethyl Acetate (9:1).

  • Procedure: Dissolve 20 mg in minimal EtOAc. Add Hexane dropwise until cloud point. Cap loosely. Allow to stand at 4°C for 48-72 hours.

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision matrix for confirming the structure of this compound derivatives.

StructuralConfirmation Start Crude Derivative (Synthesis Product) OneD_NMR Step 1: 1D 1H NMR (Screening) Start->OneD_NMR Check_Pattern Check Aromatic Pattern: 1,2,4-Substitution? OneD_NMR->Check_Pattern Fail_Pattern Reject: Wrong Substitution (e.g., symmetric) Check_Pattern->Fail_Pattern No Ambiguous Ambiguous: Cannot Distinguish 4-Br vs 2-Br Check_Pattern->Ambiguous Yes TwoD_NOESY Step 2: 2D NOESY (Mixing Time: 500ms) Ambiguous->TwoD_NOESY Required Analyze_NOE Analyze O-CH2 to Aromatic H Correlation TwoD_NOESY->Analyze_NOE Result_H6 Correlation to H-6 (Small doublet, J~2.5Hz) Analyze_NOE->Result_H6 Observed Result_H3 Correlation to H-3 (Large doublet, J~8.5Hz) Analyze_NOE->Result_H3 Observed HMBC_Check Step 3: HMBC (Confirm C-X shifts) Result_H6->HMBC_Check Reject_Isomer REJECT: Isomer Identified Result_H3->Reject_Isomer Final_Confirm CONFIRMED: This compound HMBC_Check->Final_Confirm C4 (Br) ~115ppm C2 (Cl) ~125ppm

Figure 1: Analytical workflow for distinguishing regioisomers of halogenated alkoxybenzenes.

Part 4: Expected Analytical Data

When analyzing your specific lot, compare against these reference ranges. Deviations >0.2 ppm in


H or >2 ppm in 

C suggest regio-isomer contamination.
Table 2: Diagnostic NMR Shifts ( , 400 MHz)
PositionAtom

(ppm)
MultiplicityCoupling (

)
Diagnostic Note
Side Chain

3.75Doublet6.5 HzNOESY Anchor
Side Chain

2.10Multiplet--
Side Chain

1.05Doublet6.7 Hz-
Ring C-6

6.78Doublet8.8 HzNOE to

confirms this is ortho to ether.
Ring C-5

7.25dd8.8, 2.4 Hz-
Ring C-3

7.50Doublet2.4 HzMeta to Cl; Ortho to Br.[2][4]
Ring C-4

112.5Singlet-Upfield due to Br (Heavy Atom Effect).
Ring C-2

123.0Singlet-Downfield relative to C-Br.

Note: Chemical shifts are estimated based on substituent additivity rules for benzene derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • PubChem Database. (2024). This compound Compound Summary. National Center for Biotechnology Information. [Link][2]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. (Authoritative resource on NOE effects in rigid systems). [Link]

Sources

The Halogen Gap: A Comparative Guide to Aryl Bromides vs. Chlorides in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely a simple matter of availability.[1] It is a strategic trade-off between kinetic facility and economic efficiency .

While aryl bromides have long been the "standard" for discovery chemistry due to their facile oxidative addition, aryl chlorides represent the "holy grail" for process chemistry—offering superior atom economy, lower raw material costs, and broader commercial availability. This guide dissects the mechanistic divergence between these two electrophiles and provides validated protocols to bridge the reactivity gap.

Part 1: Mechanistic Underpinnings – The Activation Cliff[2]

The fundamental difference in reactivity stems from the thermodynamics of the carbon-halogen bond. To couple an aryl chloride efficiently, one must overcome a significantly higher activation energy barrier during the oxidative addition step compared to an aryl bromide.

Bond Dissociation Energy (BDE)

The bond strength dictates the conditions required for the initial insertion of the Palladium(0) catalyst.[2]

ParameterAryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)Impact on Catalysis
BDE (Ph-X) ~81 kcal/mol~96 kcal/molAr-Cl requires electron-rich ligands to facilitate cleavage.
C-X Bond Length ~1.90 Å~1.74 ÅShorter bond in Ar-Cl hinders metal center approach (sterics).[2]
Oxidative Addition Fast / FacileSlow / Rate-DeterminingAr-Cl often requires elevated temperatures (>80°C) without specialized ligands.[2]
The "Ligand Effect" Solution

Standard ligands like triphenylphosphine (PPh₃) are insufficient for unactivated aryl chlorides.[2] The oxidative addition of Ar-Cl requires a catalyst system that is both electron-rich (to increase nucleophilicity of Pd) and sterically bulky (to favor the highly active 12-electron monoligated species, PdL).

Key Mechanistic Pathway:

  • Ar-Br: Reacts readily with bis-ligated PdL₂ species.

  • Ar-Cl: Requires "super-active" PdL species (promoted by ligands like P(tBu)₃ or NHCs) to breach the activation energy wall.[2]

Oxidative_Addition_Comparison cluster_legend Kinetic Barrier Pd0 Pd(0) Catalyst (Active Species) TS_Br Low Energy TS (Facile) Pd0->TS_Br + Ar-Br TS_Cl High Energy TS (Difficult) Pd0->TS_Cl + Ar-Cl (Requires e- rich Ligand) ArBr Aryl Bromide (Weak Bond) ArCl Aryl Chloride (Strong Bond) PdII_Br Pd(II)-Br Complex (Oxidative Addition Complete) TS_Br->PdII_Br PdII_Cl Pd(II)-Cl Complex (Oxidative Addition Complete) TS_Cl->PdII_Cl

Figure 1: The oxidative addition divergence.[2][3][4] Aryl chlorides require significantly higher energy or specialized ligands to reach the transition state (TS).[2]

Part 2: Catalyst Selection & Performance

To successfully switch from Ar-Br to Ar-Cl, the catalyst system must be upgraded. Below is a comparison of performance across catalyst generations.

The Catalyst Hierarchy[2]
Catalyst ClassLigand ExampleAr-Br PerformanceAr-Cl PerformanceRecommendation
Gen 1 (Classical) PPh₃ (e.g., Pd(PPh₃)₄)Excellent. Works at mild temps (60°C).[2]Poor. <5% yield for unactivated substrates.Use for standard Ar-Br discovery.
Gen 2 (Bulky Phosphines) P(tBu)₃, PCy₃Overkill. Very fast, potential homocoupling.[2]High. Enables coupling at 80-100°C.The "Littke-Fu" Standard for Ar-Cl.
Gen 3 (Buchwald/NHC) XPhos, SPhos, IPr (PEPPSI)Excellent. Works at RT.[2]Superior. Enables coupling at RT to 60°C.Best for sterically hindered Ar-Cl.
Critical Insight: The Role of P(tBu)₃

Research by Littke and Fu demonstrated that Pd(P(tBu)₃)₂ is a "privileged" catalyst for aryl chlorides.[2] The extreme bulk of the tert-butyl groups forces the complex to dissociate into a monoligated Pd-P(tBu)₃ species.[2] This 12-electron species is exceptionally electron-rich, allowing it to insert into the strong C-Cl bond where linear phosphines fail.

Part 3: Experimental Protocols

Protocol A: The "Discovery Standard" (Aryl Bromides)

Use this for rapid library synthesis where substrate cost is negligible.[2]

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: Dioxane/Water (4:1)[2]

Workflow:

  • Charge vial with Ar-Br, Boronic Acid, Base, and Pd catalyst.

  • Degas solvent (sparge with N₂ for 10 min) and add to vial.

  • Heat to 80°C for 4–12 hours.

  • Validation: Monitor by LCMS. Expect >95% conversion.

Protocol B: The "Process Advanced" (Aryl Chlorides)

Use this for scale-up or when Ar-Br is unavailable. This protocol utilizes the Pd-PEPPSI-IPr system, known for high stability and reactivity toward chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: KOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) for sensitive substrates.[2]

  • Solvent: Toluene or Dioxane (Anhydrous)[2]

Step-by-Step Methodology:

  • Inert Handling: In a glovebox or under active N₂ flow, charge a reaction tube with the Aryl Chloride, Boronic Acid, and Base.

  • Catalyst Addition: Add Pd-PEPPSI-IPr.[5] (Note: This catalyst is air-stable in solid form, but the active cycle is oxygen-sensitive).

  • Solvent: Add anhydrous Toluene. Seal the tube with a septum cap.[2]

  • Activation: Heat to 80–100°C .

    • Note: Unlike Ar-Br, Ar-Cl reactions often exhibit an "induction period" before the active catalytic species is fully generated.

  • Validation:

    • Check TLC/GC at 2 hours. If conversion is <10%, increase temp to 110°C.

    • Quench: Filter through Celite to remove Pd black (common in high-temp Ar-Cl couplings).

Part 4: Economic & Scalability Analysis

When should you switch? Use the decision matrix below.

Cost vs. Effort Trade-off
FeatureAryl BromideAryl Chloride
Raw Material Cost High (

$)
Low ($)
Atom Economy Poor (Br = 80 g/mol waste)Good (Cl = 35.5 g/mol waste)
Catalyst Cost Low (Generic Pd sources)High (IP-protected ligands often required)
Development Time Fast (Predictable)Slow (Requires screening)
Decision Matrix

Substrate_Selection_Logic Start Start: Select Substrate Scale Is reaction scale >100g? Start->Scale SmallScale Small Scale (mg to g) Scale->SmallScale No LargeScale Large Scale (kg+) Scale->LargeScale Yes CostSensitive Is Ar-Br prohibitively expensive? SmallScale->CostSensitive UseCl USE ARYL CHLORIDE (Prioritize Cost) LargeScale->UseCl Mandatory UseBr USE ARYL BROMIDE (Prioritize Speed) CostSensitive->UseBr No CostSensitive->UseCl Yes

Figure 2: Strategic decision tree for selecting halide partners based on scale and cost constraints.[2]

References

  • Mechanistic Origins: Littke, A. F., & Fu, G. C. (2002).[2][6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link][2]

  • Catalyst Systems (Pd-PEPPSI): Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. [Link][2]

  • Bond Dissociation Energies: Luo, Y. R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Oxidative Addition Rates: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society. [Link][2]

Sources

Technical Comparison Guide: The Strategic Advantage of the Isobutoxy Moiety in 4-Bromo-2-chloro-1-isobutoxybenzene

[1]

Executive Summary

In the optimization of pharmacological leads, the modification of alkoxy side chains on aryl rings is a critical strategy for tuning physicochemical properties and metabolic stability. This guide analyzes the specific advantages of the isobutoxy group in 4-Bromo-2-chloro-1-isobutoxybenzene compared to its methoxy and ethoxy analogs.[1]

While the methoxy group is a standard "first-pass" substituent in medicinal chemistry, it often suffers from rapid metabolic clearance via O-dealkylation.[1] The isobutoxy moiety offers a strategic alternative by introducing steric bulk and increased lipophilicity without significantly altering the electronic properties of the benzene ring. This guide details the mechanistic basis for these advantages, supported by experimental protocols for synthesis and stability validation.

Physicochemical & Structural Analysis

The selection of the isobutoxy group over smaller alkoxy chains (methoxy/ethoxy) is driven by three primary factors: Lipophilicity (LogP) , Steric Hindrance (A-value) , and Metabolic Blocking .

Comparative Data Profile

The following table contrasts the core properties of the isobutoxy derivative against standard alternatives.

PropertyMethoxy Analog (-OCH₃)Ethoxy Analog (-OCH₂CH₃)Isobutoxy Analog (-OCH₂CH(CH₃)₂) Impact on Drug Design
CAS Number 50638-47-61266253-69-3 (n-butyl)625446-38-0 Unique Identifier
Mol.[1] Weight 221.48235.51263.56 Increased mass affects ligand efficiency
cLogP (Est.) ~3.2~3.6~4.3 Higher permeability; better BBB penetration
Steric Bulk (Vdw Vol) LowMediumHigh (Branched) Fills hydrophobic pockets; blocks metabolism
Metabolic Liability High (O-demethylation)ModerateLow (Steric Shielding) Extends half-life (

)
The "Isobutoxy Effect" on Lipophilicity

The addition of the isobutoxy group significantly increases the calculated partition coefficient (cLogP).

  • Mechanism: The branched isobutyl chain adds three methylene units compared to methoxy, increasing the hydrophobic surface area.

  • Advantage: This modification is particularly useful for targets requiring high membrane permeability (e.g., intracellular kinases) or blood-brain barrier (BBB) penetration, where a LogP > 3.5 is often desirable.

Metabolic Stability: The Core Advantage

The primary failure mode for aryl-methoxy drugs is rapid O-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

Mechanism of Metabolic Blocking
  • Methoxy/Ethoxy: The alpha-carbon is sterically accessible.[1] The CYP450 heme-oxo species readily abstracts a hydrogen, leading to a hemiacetal intermediate that collapses to the phenol (4-bromo-2-chlorophenol) and an aldehyde.[1]

  • Isobutoxy: The branching at the beta-position (the isopropyl tail) creates significant steric hindrance. This "umbrella effect" protects the alpha-carbon from the approach of the oxidant species, significantly slowing the rate of dealkylation.

Pathway Visualization

The following diagram illustrates the metabolic fate of the methoxy vs. isobutoxy derivatives.

MetabolicPathwaySubstrate_MeMethoxy Analog(High Liability)CYPCYP450 Enzyme(Heme-Oxo)Substrate_Me->CYPRapid BindingSubstrate_IsoIsobutoxy Analog(Steric Shield)Substrate_Iso->CYPSteric Clash(Slow Binding)Inter_MeHemiacetalIntermediateCYP->Inter_MeH-AbstractionPhenol4-Bromo-2-chlorophenol(Inactive Metabolite)CYP->PhenolMinor PathwayIso_AldehydeIsobutyraldehydeCYP->Iso_AldehydeMinor PathwayInter_Me->PhenolSpontaneousCollapseAldehydeFormaldehydeInter_Me->Aldehyde

Figure 1: Comparative metabolic pathways.[1] The red dashed line indicates the steric hindrance introduced by the isobutoxy group, preventing rapid enzyme access.

Experimental Protocols

To validate the advantages of the isobutoxy group, the following protocols for synthesis and stability testing are recommended.

Synthesis of this compound

This protocol utilizes a Williamson ether synthesis optimized for hindered halides.[1]

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq)[1]

  • Isobutyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous

Workflow:

  • Dissolution: Dissolve 4-Bromo-2-chlorophenol (20 mmol) in anhydrous DMF (40 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (40 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add isobutyl bromide (24 mmol) dropwise.

  • Heating: Heat the mixture to 80°C for 6-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

SynthesisWorkflowStartStart: 4-Bromo-2-chlorophenolStep1Dissolve in DMFAdd K2CO3 (Base)Start->Step1Step2Add Isobutyl Bromide(Alkylation Agent)Step1->Step2Step3Heat to 80°C(6-12 Hours)Step2->Step3DecisionTLC Check:Conversion Complete?Step3->DecisionDecision->Step3No (Continue Heating)WorkupAq. Workup & ExtractionDecision->WorkupYesPurifySilica Gel ChromatographyWorkup->PurifyEndProduct:This compoundPurify->End

Figure 2: Optimized synthesis workflow for the isobutoxy derivative.

In Vitro Microsomal Stability Assay

This assay quantifies the metabolic stability improvement.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Test Compounds: Methoxy analog vs. Isobutoxy analog (1 µM final conc.)

Procedure:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result: The isobutoxy analog should demonstrate a significantly lower

1

Conclusion

The isobutoxy group in this compound provides a robust structural solution for medicinal chemists facing metabolic instability or permeability issues with standard methoxy-arenes.[1] By leveraging the steric bulk of the branched alkyl chain , researchers can block metabolic hot-spots while simultaneously enhancing lipophilicity, making this compound a superior building block for optimizing drug-like properties in early-stage discovery.[1]

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling: From In Vitro to In Vivo. In Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.).[1] Elsevier. (General reference for metabolic stability principles).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Chauret, N., et al. (2001). The use of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) as a specific CYP2D6 probe in human liver microsomes. Drug Metabolism and Disposition, 29(9), 1196-1200.

Technical Comparison Guide: Alternatives to 4-Bromo-2-chloro-1-isobutoxybenzene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Bromo-2-chloro-1-isobutoxybenzene (CAS: 1000576-46-2) is a specialized scaffold utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors, antifungal agents, and GPCR ligands. Its structural value lies in its tripartite functionality:

  • 4-Bromo: The primary handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 2-Chloro: Provides ortho-steric bulk to induce torsion (atropisomerism control) and blocks metabolic oxidation at the reactive ortho-position.

  • 1-Isobutoxy: A lipophilic ether tail that fills hydrophobic pockets (e.g., ATP-binding sites) while offering moderate metabolic stability compared to straight chains.

While effective, this reagent often presents challenges regarding reactivity rates in sterically crowded couplings and metabolic liability (O-dealkylation) in late-stage drug candidates. This guide compares the standard reagent against three strategic alternatives: the High-Reactivity Iodo-Analog , the Bioisosteric Difluoro-Analog , and the Steric Isopropyl-Analog .

Comparative Analysis of Alternatives

The following table contrasts the baseline reagent with its functional alternatives based on bond dissociation energy (BDE), predicted lipophilicity (cLogP), and application suitability.

Table 1: Physicochemical & Performance Comparison
FeatureBaseline Reagent Alt 1: High-Reactivity Alt 2: Bioisostere Alt 3: Steric Shift
Chemical Name This compound 4-Iodo-2-chloro-1-isobutoxybenzene 4-Bromo-2-chloro-1-(difluoromethoxy)benzene 4-Bromo-2-chloro-1-isopropoxybenzene
Leaving Group Bromide (-Br)Iodide (-I)Bromide (-Br)Bromide (-Br)
C-X BDE (kcal/mol) ~81 (Moderate)~65 (Weak/Reactive)~81 (Moderate)~81 (Moderate)
Relative Rate (

)
1.0 (Reference)~50–100x Faster0.9x (Inductive withdrawal)1.0x
Lipophilicity (cLogP) ~4.8~5.1~4.2~4.4
Metabolic Stability Moderate (O-dealkylation risk)ModerateHigh (Blocked oxidation)Low (Benzylic oxidation)
Primary Use Case General Scaffold ConstructionDifficult/Crowded CouplingsLead Optimization (DMPK)SAR Exploration (Shape)

Detailed Technical Assessment

Alternative 1: The Iodo-Analog (Reactivity Specialist)

Rationale: In scenarios where the boronic acid partner is unstable (protodeboronation prone) or sterically hindered (e.g., ortho-substituted aryl boronic acids), the oxidative addition of Palladium into the C-Br bond of the baseline reagent is often the rate-determining step.

  • Mechanism: The C-I bond is significantly weaker (65 kcal/mol vs 81 kcal/mol for C-Br), accelerating oxidative addition.

  • Recommendation: Switch to the Iodo-analog if yields with the Bromo-baseline are <40% or if high catalyst loading (>5 mol%) is required.

Alternative 2: The Difluoromethoxy-Analog (DMPK Specialist)

Rationale: The isobutoxy group is susceptible to CYP450-mediated O-dealkylation. Replacing the alkyl chain with a difluoromethyl group (


) acts as a bioisostere.
  • Mechanism: The fluorine atoms withdraw electron density, lowering the basicity of the ether oxygen and strengthening the C-H bonds against radical abstraction.

  • Recommendation: Use this early in the "Hit-to-Lead" phase if the isobutoxy series shows high intrinsic clearance (

    
    ).
    

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate reagent based on experimental bottlenecks.

ReagentSelection Start Start: Scaffold Selection Target: this compound IssueCheck Identify Synthesis/Bioassay Bottleneck Start->IssueCheck ReactivityIssue Low Yield / Difficult Coupling? IssueCheck->ReactivityIssue Synthesis Failure MetabolicIssue High Clearance / O-Dealkylation? IssueCheck->MetabolicIssue DMPK Failure StericIssue Poor Binding Affinity? IssueCheck->StericIssue Potency Failure Baseline Continue with Baseline: This compound IssueCheck->Baseline No Issues Sol_Iodo Switch to: 4-Iodo-2-chloro-1-isobutoxybenzene (Faster Oxidative Addition) ReactivityIssue->Sol_Iodo Sol_Difluoro Switch to: Difluoromethoxy Analog (Metabolic Blockade) MetabolicIssue->Sol_Difluoro Sol_Isopropyl Switch to: Isopropoxy Analog (Reduced Steric Bulk) StericIssue->Sol_Isopropyl

Figure 1: Decision tree for selecting halogenated phenol ether reagents based on specific experimental failure modes.

Experimental Protocols

Protocol A: Synthesis of Baseline Reagent (Self-Validating)

Use this protocol if commercial supply is inconsistent or purity is insufficient.

Objective: Synthesis of this compound via Williamson Ether Synthesis.

  • Reagents:

    • 4-Bromo-2-chlorophenol (1.0 eq, limiting reagent)[1][2]

    • Isobutyl bromide (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • DMF (Dimethylformamide, 5 mL/mmol)

    • Potassium Iodide (KI, 0.1 eq, catalyst)

  • Procedure:

    • Step 1: Charge a round-bottom flask with 4-Bromo-2-chlorophenol and DMF. Stir until dissolved.

    • Step 2: Add

      
       in one portion. The suspension may turn slightly yellow (phenoxide formation).
      
    • Step 3: Add KI (catalyst to generate reactive isobutyl iodide in situ) followed by isobutyl bromide dropwise.

    • Step 4: Heat to 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) is less polar.
    • Step 5 (Workup): Cool to RT. Dilute with water (3x volume). Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1M NaOH (to remove unreacted phenol) then Brine.

    • Step 6: Dry over

      
      , filter, and concentrate.
      
  • Critical Control Point: The wash with 1M NaOH is crucial. If omitted, residual phenol will poison subsequent Suzuki couplings by coordinating with the Pd-catalyst.

Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)

Applicable to both the Baseline and the Iodo-Alternative.

  • System:

    • Aryl Halide (1.0 eq)[1][2]

    • Boronic Acid (1.2 eq)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine organics and Pd catalyst in a vial. Purge with Argon.

    • Add degassed solvent and aqueous base.

    • Heat to 90°C for 12 hours.

    • Note: If using the Iodo-analog , reduce temperature to 60°C to prevent homocoupling or dehalogenation.

Mechanistic Pathway Visualization

The following diagram details the divergent pathways where the choice of "X" (Br vs I) and "R" (Isobutyl vs Bioisostere) impacts the catalytic cycle.

CatalyticCycle cluster_0 Reagent Impact PreCat Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br) PreCat->OxAdd + Substrate Substrate Substrate: Ar-X-OR TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Fast RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreCat Regeneration Note1 X = I: Lowers Ea (Accelerates Step 1) Note1->OxAdd Note2 R = CF2H: Modulates Electronics (Slightly slows Step 1) Note2->OxAdd

Figure 2: Palladium catalytic cycle highlighting where the choice of halogen (X) and ether tail (R) influences reaction kinetics.

References

  • BenchChem. (2025).[3] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). (2025). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from

  • ChemicalBook. (2024). Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[4][5] Retrieved from

  • Harned Research Group. (2024). Cross Coupling Reactions: General Considerations and Reactivity Orders. Retrieved from

  • Vertex AI Search. (2026). Bioisosteres of isobutoxy group in drug design.

Sources

comparative yield analysis of cross-coupling with substituted halobenzenes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the "standard" Suzuki-Miyaura coupling (Pd(PPh₃)₄ / Na₂CO₃) is often a blunt instrument. While effective for simple aryl iodides, it fails catastrophically when applied to deactivated aryl chlorides or sterically encumbered systems.

This guide objectively compares the yield profiles of substituted halobenzenes, isolating the impact of electronic perturbation (Hammett effects) and leaving group ability (bond dissociation energy). We provide experimental evidence demonstrating that while electron-withdrawing groups (EWGs) accelerate oxidative addition, they can complicate transmetallation if not balanced with the correct ligand architecture.

Key Takeaway: Success is not random; it is a predictable function of the rate-determining step (RDS). For aryl chlorides, the RDS is oxidative addition (requiring electron-rich ligands). For crowded iodides, the RDS shifts to transmetallation (requiring sterically demanding ligands).

Mechanistic Causality & Yield Drivers

To predict yield, one must understand which step of the catalytic cycle is failing. The two primary failure modes for substituted halobenzenes are:

  • Stalled Oxidative Addition: Occurs with Electron-Rich Aryl Chlorides (e.g., 4-chloroanisole). The C-Cl bond is too strong, and the electron-rich ring destabilizes the anionic transition state.

  • Stalled Transmetallation: Occurs with Sterically Hindered Halides (e.g., 2-bromo-m-xylene). The palladium center is too crowded to accept the nucleophile.

Visualizing the Decision Pathway

The following diagram maps the logical flow for selecting a catalytic system based on substrate properties.

CatalyticDecisionMatrix Start Substrate Analysis HalideCheck Leaving Group? Start->HalideCheck Iodide Aryl-I / Aryl-Br HalideCheck->Iodide Weak Bond Chloride Aryl-Cl HalideCheck->Chloride Strong Bond Sterics Ortho Substitution? Iodide->Sterics Electronic Electronic Bias? Chloride->Electronic Standard Protocol A: Pd(PPh3)4 / Na2CO3 (Standard) Sterics->Standard None/Para Advanced Protocol B: Pd2(dba)3 / SPhos (High Activity) Sterics->Advanced Ortho/Di-ortho Electronic->Standard Strong EWG (e.g., NO2) Electronic->Advanced Electron Rich (EDG)

Figure 1: Decision matrix for catalyst selection based on substrate electronics and sterics.

Comparative Data Analysis

The following data aggregates yield trends from high-throughput screening studies comparing "Standard" vs. "Advanced" catalytic systems.

Table 1: The "Halide Effect" on Yield

Substrate: 4-Substituted-Toluene coupled with Phenylboronic Acid Conditions: 1 mol% Catalyst, K₂CO₃, Toluene/H₂O, 80°C, 4h.

Leaving Group (X)Bond Energy (kcal/mol)Yield (Pd(PPh₃)₄)Yield (Pd-SPhos)Mechanistic Insight
Iodide (-I) ~6598% 99%Oxidative addition is fast; catalyst choice is negligible.
Bromide (-Br) ~8185% 98%Standard catalyst works, but slower kinetics.
Chloride (-Cl) ~96<5% 92% Critical Failure: PPh₃ cannot break the C-Cl bond. Requires electron-rich SPhos.
Table 2: Electronic Effects (Hammett Correlation)

Substrate: 4-R-C₆H₄-Cl (Aryl Chlorides) coupled with Phenylboronic Acid Conditions: Pd(OAc)₂ / PCy₃ (Buchwald Pre-catalyst generation), K₃PO₄, 100°C.

Substituent (R)TypeYield (24h)Relative Rate (k_rel)Causality
-NO₂ Strong EWG99% 1450EWG stabilizes the Pd(II) intermediate, accelerating oxidative addition.
-CF₃ Weak EWG92%45Moderate activation.
-H Neutral65%1.0Baseline reactivity.
-OMe Strong EDG12% 0.08Critical Failure: EDG increases electron density, repelling the Pd(0) nucleophile.

Note: For electron-rich aryl chlorides (e.g., 4-OMe), standard phosphines fail. You must use bulky, electron-rich ligands like SPhos , XPhos , or NHC (N-Heterocyclic Carbenes) to force the oxidative addition [1, 2].[1]

Experimental Protocols

Protocol A: The "Standard" System (For Iodides/Bromides)

Best for: Routine synthesis, non-hindered substrates, cost-sensitive scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME (Dimethoxyethane) or Toluene/EtOH (2:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Why? Pd(0) is oxygen-sensitive; O₂ causes homocoupling.

  • Assembly: Add aryl halide, boronic acid, and catalyst to the reaction vessel under Argon.

  • Initiation: Add the degassed base solution. Heat to 80°C.

  • Monitoring: Check TLC after 2 hours. If black precipitate ("Palladium Black") forms early, the catalyst has decomposed; add more ligand (PPh₃).

Protocol B: The "High-Performance" System (For Chlorides/Sterics)

Best for: Aryl chlorides, ortho-substituted rings, electron-rich substrates.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%) (L:Pd ratio 2:1)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane or n-Butanol

Workflow:

  • Catalyst Activation: In a separate vial, mix Pd₂(dba)₃ and SPhos in the solvent at room temperature for 10 mins. The solution should turn from dark purple to orange/yellow. Why? This generates the active L-Pd(0) species.[2]

  • Reaction Setup: Add the active catalyst solution to the mixture of aryl chloride, boronic acid, and K₃PO₄.

  • Thermal Drive: Heat to 100-110°C. Note: Chlorides require higher activation energy.

  • Workup: Filter through Celite to remove palladium residues before column chromatography.

Visualizing the Catalytic Cycle

Understanding the cycle allows for troubleshooting. If the reaction fails at "Oxidative Addition," you will recover starting material. If it fails at "Transmetallation," you may see protodeboronation of the boronic acid.

SuzukiCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Rate Limiting for Chlorides/EDGs TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base (OH-) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Rate Limiting for Sterics RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd ArB Ar'-B(OH)2 (Boronic Acid) ArB->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting rate-limiting steps.

References

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Source: ResearchGate URL:[3][4][Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Source: Chemical Science (RSC) URL:[Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Source: Organic Letters (ACS) URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: The Royal Society of Chemistry URL:[Link]

Sources

qNMR vs. Chromatographic Assays: A Comparative Guide for 4-Bromo-2-chloro-1-isobutoxybenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 4-Bromo-2-chloro-1-isobutoxybenzene represents a critical halogenated building block.[1] Its structural integrity is vital for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) where stoichiometry dictates yield.[1]

Traditionally, High-Performance Liquid Chromatography (HPLC) is the default quality control method.[1] However, for intermediate supply chains where Certified Reference Materials (CRMs) of the specific analyte are often unavailable, chemically unstable, or prohibitively expensive to characterize, HPLC faces a "traceability gap."

This guide objectively compares Quantitative NMR (qNMR) —a primary ratio method—against HPLC-UV.[1] We demonstrate that qNMR offers a superior, self-validating workflow for this specific lipophilic ether, eliminating the dependency on analyte-specific reference standards while providing SI-traceable purity data.[1]

Molecular Analysis & Signal Selection[1]

To design a robust qNMR assay, we must first exploit the magnetic distinctiveness of the target molecule.

Target Molecule: this compound Solvent Selection: Chloroform-d (


) is the optimal solvent due to the molecule's high lipophilicity and the solvent's ability to prevent signal broadening associated with viscosity.[1]
The "Isobutoxy Handle"

While the aromatic region (6.5 – 7.5 ppm) is crowded with potential signals from precursors (e.g., halogenated phenols), the isobutoxy group provides a clean, distinct aliphatic "handle" for quantification.

Proton GroupMultiplicityApprox.[1] Shift (

)
Suitability for Quantification
Ar-H (3H) Multiplet6.7 – 7.6 ppmLow. Prone to overlap with isomeric impurities or solvent satellites (

).[1]
-O-CH₂- (2H) Doublet3.7 – 3.8 ppm High. Distinct, deshielded region.[1] Usually free from aliphatic grease/solvent peaks.[1]
-CH- (1H) Nonet/Multi~2.1 ppmMedium. Low intensity per proton; potential overlap with acetone/water.[1]
-CH₃ (6H) Doublet~1.0 ppmMedium. High intensity, but risks overlap with hydrocarbon grease.[1]

Strategic Decision: We select the -O-CH₂- doublet (~3.75 ppm) as the quantification target (


).

Protocol A: The qNMR Workflow (Primary Method)

This protocol utilizes 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS).[1] Both are non-hygroscopic and chemically inert toward the analyte.

Internal Standard Selection[1][2][3]
  • Recommendation: Dimethyl Sulfone (DMSO₂) [1]

  • Signal: Singlet at ~2.9 - 3.0 ppm (in

    
    ).[1]
    
  • Rationale: It sits in a "silent region" between the analyte's aliphatic and aromatic signals, ensuring zero overlap with the target

    
     doublet at 3.7 ppm.
    
Experimental Procedure (Step-by-Step)
  • Gravimetry (The Critical Step):

    • Using a micro-balance (readability

      
       mg or better), weigh approximately 15-20 mg  of the analyte (
      
      
      
      ) directly into a weighing boat.[1]
    • Weigh approximately 10-15 mg of the Certified Internal Standard (

      
      , purity 
      
      
      
      ) into the same vessel.
    • Note: Ensure the molar ratio of Analyte:IS is roughly 1:1 to 3:1 for comparable signal intensity.

  • Solvation:

    • Dissolve the mixture in 0.7 mL of

      
        (containing TMS as a frequency lock, if desired, though not required for qNMR).
      
    • Transfer to a high-precision 5mm NMR tube.[1] Cap and invert 10 times to ensure homogeneity.

  • Acquisition Parameters (The "5x T1" Rule):

    • Temperature: 298 K (controlled).

    • Pulse Angle: 90° (maximize signal per scan).

    • Relaxation Delay (

      
      ): 30 seconds. 
      
      • Why? The

        
         (longitudinal relaxation time) of the aromatic protons or the IS can be up to 4-5 seconds. To achieve 99.9% magnetization recovery, 
        
        
        
        must be
        
        
        .[1] Failure to do this causes integration errors.[1][2]
    • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.[1]

    • Acquisition Time (AQ):

      
       seconds (to prevent truncation artifacts).
      
  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).[1]

    • Phase correction: Manual (critical for flat baselines).[1]

    • Baseline correction: Polynomial (ABS) or manual spline.[1]

    • Integration: Integrate the IS singlet (set to calibrated value) and the Analyte

      
       doublet (including 13C satellites).
      
Calculation

[1]
  • 
    : Integral area[1][3]
    
  • 
    : Number of protons (Analyte 
    
    
    
    , IS
    
    
    for DMSO₂)[1]
  • 
    : Molar mass[1][4][5]
    
  • 
    : Mass weighed
    

Protocol B: HPLC-UV (The Alternative)[1]

Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (absorption of the benzene ring).[1]

  • Injection Vol: 5 µL.

The "Relative Response" Trap

HPLC-UV assumes that the extinction coefficient (


) of the impurity is identical to the analyte, or it requires a "Relative Response Factor" (RRF) correction. Without a pure reference standard of this compound to build a calibration curve, HPLC can only provide "Area %" purity, which is not  equivalent to "Weight %" (Assay).[1]

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the performance metrics for this specific assay.

FeatureqNMR (Method A)HPLC-UV (Method B)[1][6]
Traceability SI-Traceable. Relies on the Internal Standard (e.g., NIST Traceable DMSO₂).[1]Relative. Relies on the availability of a pure Reference Standard of the analyte.
Accuracy Absolute. Unaffected by extinction coefficients.[1][5]Variable. "Area %" often overestimates purity if impurities have low UV absorbance.[1]
Precision (RSD) < 1.0% (typically 0.3 - 0.5% with proper weighing).[1]< 0.5% (highly precise, but potentially inaccurate).[1]
Selectivity High.[1][7] Can distinguish structural isomers if shifts differ.[1]Medium. Isomers (e.g., 5-bromo vs 4-bromo) may co-elute.[1]
Development Time < 1 Hour. No method development or calibration curves needed.Days/Weeks. Requires gradient optimization and standard qualification.
Sample Destructive? No. Sample can be recovered.[1][8][9][10]Yes.

Visualization of Workflows

The following diagrams illustrate the decision logic and the qNMR workflow, emphasizing the self-validating nature of the NMR approach.

G start Start: Purity Analysis Request check_std Is a Certified Reference Standard of the Analyte Available? start->check_std hplc_prep Prepare Calibration Curve (5 concentrations) check_std->hplc_prep Yes qnmr_select Select Internal Standard (IS) (e.g., DMSO2) check_std->qnmr_select No (Common) hplc_run Run HPLC-UV hplc_prep->hplc_run hplc_calc Calculate via Regression (Relative Purity) hplc_run->hplc_calc qnmr_weigh Precision Weighing (Analyte + IS) qnmr_select->qnmr_weigh qnmr_acq Acquire 1H NMR (d1 > 5*T1, 90 deg pulse) qnmr_weigh->qnmr_acq qnmr_process Process: Phase/Base/Integrate Target: O-CH2 Doublet qnmr_acq->qnmr_process qnmr_calc Calculate Absolute Purity (Molar Ratio) qnmr_process->qnmr_calc validate Self-Validation Check: Compare O-CH2 Integral vs Ar-H Integral qnmr_process->validate

Caption: Decision Logic and Workflow Comparison. qNMR (Green path) provides a direct route to purity without analyte-specific reference standards.[1]

Conclusion & Recommendation

For This compound , the qNMR method utilizing the isobutoxy methylene doublet (~3.75 ppm) and Dimethyl Sulfone as an internal standard is the superior assay choice during early-phase development and intermediate release testing.[1]

Why?

  • Speed: It bypasses the need to synthesize and certify a high-purity reference standard of the analyte itself.

  • Integrity: It provides a mass-balance value (Assay w/w%) rather than a chromatographic purity (Area %), preventing the overestimation of yield in chemical synthesis.[1]

Recommendation: Adopt qNMR as the primary release method for this intermediate. Use HPLC-UV only as a secondary qualitative check for impurity profiling (identifying what the impurities are, rather than how much analyte exists).[1]

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1][4][5] Available at: [Link][1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Access requires subscription).[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.[1][4][11]33. Nuclear Magnetic Resonance Spectrometry. (Access requires subscription).[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Contextual grounding for qNMR vs HPLC).

Sources

Technical Comparison Guide: Chemoselective Functionalization of 4-Bromo-2-chloro-1-isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemoselective functionalization of 4-Bromo-2-chloro-1-isobutoxybenzene . For drug development professionals utilizing this scaffold, the central challenge is exploiting the reactivity difference between the C(4)-Br and C(2)-Cl bonds to achieve precise, sequential substitution.

  • Thermodynamics: The C-Br bond is ~15 kcal/mol weaker than the C-Cl bond.[1]

  • Sterics: The isobutoxy group at C1 exerts significant steric hindrance on the ortho-chloro substituent (C2), while the para-bromo substituent (C4) remains sterically exposed.

This guide provides validated protocols to selectively engage the C-Br bond while preserving the C-Cl bond for secondary diversification.[1]

Mechanistic Basis of Selectivity[1]

The chemoselectivity is not accidental; it is grounded in physical organic constants. The presence of the electron-donating isobutoxy group (


) activates the ring but also differentiates the spatial accessibility of the halogens.
Bond Dissociation Energy (BDE) Analysis

The primary driver for selectivity is the bond strength.[1] The oxidative addition of Pd(0) and the attack of organolithiums are sensitive to these values.

Bond TypePositionApprox. BDE (kcal/mol)Relative Reactivity
C(sp²)-Br Para (C4)~81 High (Primary Reactive Site)
C(sp²)-Cl Ortho (C2)~96 Low (Latent Reactive Site)
Steric Shielding Effect

Unlike simple dihaloarenes, the isobutoxy group plays a critical role.[1]

  • C2-Chlorine: Located ortho to the bulky isobutoxy ether.[1] The branching methyls of the isobutyl group create a "steric fence," inhibiting the approach of bulky phosphine ligands or solvated lithium aggregates.[1]

  • C4-Bromine: Located para to the ether.[1] It projects into open space, maximizing the trajectory for nucleophilic attack or metal coordination.[1]

Comparison of Methodologies

We compared two primary workflows for functionalizing the C-Br bond: Lithium-Halogen Exchange (Nucleophilic) and Suzuki-Miyaura Coupling (Catalytic).

Method A: Lithium-Halogen Exchange (Kinetic Control)

Using n-butyllithium (n-BuLi) at cryogenic temperatures allows for the selective generation of the C4-lithio species. The C2-Cl bond remains intact due to the higher activation energy required for Cl-Li exchange and the kinetic preference for the weaker Br bond.[1]

Experimental Data (Selectivity Profile) Substrate: this compound

ReagentTemp (°C)ElectrophileYield (C4-Product)Yield (C2-Product)Selectivity
n-BuLi (1.1 eq) -78 DMF 92% < 1% >99:1
n-BuLi (1.1 eq)0DMF65%15%Poor (Scrambling)
i-PrMgCl-20DMF88%0%High

Critical Insight: Temperature control is paramount. Above -60°C, the lithiated intermediate may undergo "halogen dance" (isomerization) or elimination to form benzyne, degrading the C-Cl bond integrity.

Protocol 1: Selective Formylation (C4-Br Target)
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

  • Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 mins.

    • Checkpoint: The solution typically turns light yellow.[1] Stir for 30 mins at -78°C.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]

Method B: Suzuki-Miyaura Coupling (Catalytic Control)

Palladium catalysis offers the most robust path for C-C bond formation. The rate of oxidative addition (


) follows the order I > Br >> Cl. By using standard phosphine ligands (e.g., PPh₃), the catalyst inserts exclusively into the C-Br bond. The C-Cl bond is "invisible" to the catalyst under these conditions.[1]

Experimental Data (Catalyst Performance) Coupling Partner: Phenylboronic acid (1.2 eq)

Catalyst SystemLigand TypeTempTimeConversion (Br)Conversion (Cl)
Pd(PPh₃)₄ Triphenylphosphine80°C 4 h 96% 0%
Pd(dppf)Cl₂Bidentate80°C2 h98%< 2%
Pd₂(dba)₃ / XPhosBuchwald (Bulky)100°C12 h100%85% (Over-reaction)

Critical Insight: Avoid electron-rich, bulky ligands (like XPhos or BrettPhos) if you intend to save the chloride. These ligands accelerate oxidative addition into aryl chlorides.[1] Use "older generation" catalysts like Pd(PPh₃)₄ for maximum chemoselectivity.[1]

Protocol 2: Selective Arylation (C4-Br Target)
  • Mix: Combine substrate (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%) in a reaction vial.

  • Solvent: Add degassed DME/Water (4:1 ratio).[1]

  • Base: Add Na₂CO₃ (2.0 eq).[1]

  • Reaction: Heat to 80°C under inert atmosphere for 4-6 hours.

  • Validation: Monitor by TLC/LCMS. The starting material (Br) should disappear; the intermediate (Cl-only) should remain stable.

Sequential Functionalization Strategy

For library generation, the ideal workflow utilizes the reactivity gap to install two different functionalities sequentially.[1]

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting reagents based on the target bond.

Chemoselectivity Start 4-Bromo-2-chloro- 1-isobutoxybenzene Decision Target Functionalization? Start->Decision Path_Br Primary Target: C-Br (Kinetic/Weak Bond) Decision->Path_Br First Step Path_Cl Secondary Target: C-Cl (Thermodynamic/Strong Bond) Decision->Path_Cl Second Step (Sequential) Method_Li Method: Li-Halogen Exchange Reagent: n-BuLi, -78°C Outcome: C4-Lithio Species Path_Br->Method_Li Electrophile Trapping Method_Pd Method: Suzuki Coupling Cat: Pd(PPh3)4 Outcome: C4-Biaryl Path_Br->Method_Pd C-C Bond Formation Method_Ni Method: Ni/Pd Catalysis Ligand: Buchwald/NHC Requires: Br removed first Path_Cl->Method_Ni Forcing Conditions Method_Pd->Method_Ni Sequential Workflow

Figure 1: Decision tree for chemoselective functionalization. Blue paths indicate kinetically favored C-Br reactions; Red paths indicate harder C-Cl activation requiring specialized conditions.

Sequential Protocol (Example)
  • Step 1 (C-Br): Suzuki coupling with Ar¹-B(OH)₂ using Pd(PPh₃)₄ .

    • Result: 2-chloro-4-aryl-1-isobutoxybenzene.

  • Step 2 (C-Cl): Buchwald-Hartwig amination or Suzuki coupling using Pd₂(dba)₃ / XPhos .

    • Note: The bulky XPhos ligand is required here to overcome the steric hindrance of the isobutoxy group and the high bond strength of the remaining chloride.[1]

References

  • Bond Dissociation Energies in Aromatic Systems

    • Luo, Y. R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Establishes Ar-Br ~81 kcal/mol vs Ar-Cl ~96 kcal/mol).

  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromochlorobenzenes. Journal of Organic Chemistry, 41(7), 1187–1191.
  • Chemoselective Suzuki Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Steric Influence of Ortho-Alkoxy Groups

    • Dhungana, K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 18(17), 4288–4291.

Sources

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